2'-Amino-2'-deoxycytidine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c10-5-1-2-13(9(16)12-5)8-6(11)7(15)4(3-14)17-8/h1-2,4,6-8,14-15H,3,11H2,(H2,10,12,16)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECRKKQKJNKYNF-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424316 | |
| Record name | 2'-Amino-2'-deoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26889-42-9 | |
| Record name | 2'-Amino-2'-deoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2'-Amino-2'-deoxycytidine chemical properties
Technical Whitepaper: 2'-Amino-2'-deoxycytidine – Physicochemical Profiling & Synthetic Utility[1]
Executive Summary
This compound (2'-NH₂-dC) represents a high-utility functional monomer in the design of modified oligonucleotides.[1] Unlike 2'-Fluoro or 2'-O-Methyl modifications, which are primarily employed to lock sugar conformation and increase melting temperature (
Physicochemical Characterization
The introduction of an amino group at the 2'-position of the ribose sugar fundamentally alters the electronic and steric landscape of the nucleoside compared to its native 2'-deoxy (DNA) or 2'-hydroxyl (RNA) counterparts.
Electronic Properties and pKa
The defining feature of 2'-NH₂-dC is the ionizable primary amine at the 2'-position.[1]
-
pKa Value: The 2'-amino group exhibits a pKa of approximately 6.2 .[1][2]
-
Physiological Implication: At physiological pH (7.4), the amine exists predominantly in its neutral, nucleophilic state (
94%), making it an ideal target for selective acylation. -
Acidic Environments: At pH < 6.0 (e.g., late endosomes), the amine becomes protonated (
). This cationic charge can induce electrostatic interactions with the anionic phosphate backbone, potentially altering duplex geometry or facilitating endosomal escape.
Sugar Pucker and Conformational Bias
Unlike 2'-Fluoro (highly electronegative, locks C3'-endo/North), the 2'-amino group is less electronegative and possesses different hydration properties.[1]
-
Conformation: 2'-NH₂-dC biases the sugar towards the C3'-endo (North) conformation, similar to RNA.[1][3] However, this bias is not as rigid as in LNA or 2'-F analogs.[1]
-
Thermodynamic Impact: Incorporation of 2'-NH₂-dC into DNA:DNA or RNA:RNA duplexes typically results in a destabilization of the helix (decrease in
by 1–2°C per modification).[1] This is attributed to the entropy penalty of locking the flexible DNA sugar into an RNA-like mode without the compensatory enthalpy gains seen with 2'-F.
Table 1: Comparative Physicochemical Profile
| Property | 2'-Deoxycytidine (DNA) | This compound | 2'-Fluoro-cytidine |
| 2'-Substituent | Hydrogen (-H) | Amino (-NH₂) | Fluorine (-F) |
| Electronegativity | 2.1 | 3.04 | 4.0 |
| Sugar Pucker | C2'-endo (South) | C3'-endo biased (North) | C3'-endo locked (North) |
| Duplex Stability ( | Reference | Destabilizing (-1.2°C/mod) | Stabilizing (+2-3°C/mod) |
| Nuclease Resistance | Low | High | High |
| Chemical Reactivity | Inert | Nucleophilic (pH > 6.2) | Inert |
Synthetic Chemistry & Protection Strategies[4][5][6][7][8]
Successful incorporation of 2'-NH₂-dC into oligonucleotides requires robust protection strategies to prevent side reactions during the phosphoramidite coupling cycle.[1]
Phosphoramidite Structure
The standard building block is 5'-Dimethoxytrityl-N4-benzoyl-2'-amino-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite .[1]
-
2'-Protection: The 2'-amino group is typically protected with a Trifluoroacetyl (TFA) group.[1]
-
Rationale: The TFA group is stable during the acidic detritylation steps but is labile enough to be removed during the standard ammonia/methylamine deprotection step.
-
Alternative: Phthaloyl protection is sometimes used but TFA is preferred for cleaner deprotection kinetics.
-
Solid-Phase Synthesis Protocol[1]
-
Coupling Time: Extended coupling times (6–10 minutes) are recommended due to the steric bulk of the 2'-protecting group.
-
Deprotection:
-
Reagent: Ammonium hydroxide/Methylamine (AMA) (1:1) at 65°C for 15 minutes, or Concentrated Ammonium Hydroxide at 55°C for 8-16 hours.
-
Mechanism: The base removes the cyanoethyl groups (phosphate), the benzoyl group (base), and the TFA group (2'-amine) simultaneously.
-
Applications: Conjugation & Nuclease Resistance
The "Killer App": Post-Synthetic Conjugation
The primary utility of 2'-NH₂-dC is its ability to serve as a site-specific attachment point for fluorophores, spin labels, or peptides without disrupting Watson-Crick base pairing (as the modification is on the sugar, not the base).
Protocol: Site-Specific Labeling via NHS-Ester [1]
-
Preparation: Synthesize oligo with 2'-NH₂-dC. Perform standard deprotection.
-
Purification: Desalt the oligo to remove ammonium ions (which compete for the NHS ester). Crucial Step.
-
Buffer: Dissolve oligo in 0.1 M Sodium Bicarbonate (pH 8.5). The pH must be > pKa (6.2) to ensure the amine is uncharged (
). -
Reaction: Add 10–20 equivalents of Dye-NHS ester (dissolved in DMSO).
-
Incubation: React for 2–4 hours at Room Temperature.
-
Purification: Separate labeled oligo from free dye using RP-HPLC or size-exclusion chromatography.
Nuclease Resistance
The 2'-amino modification confers significant resistance to serum nucleases.[1] The presence of the amino group at the 2' position sterically hinders the nucleophilic attack of the 2'-OH (in RNA cleavage mechanisms) and alters the geometry required by DNA-degrading enzymes (DNases), extending the serum half-life of therapeutic oligos.
Visualization of Mechanisms
The following diagrams illustrate the chemical equilibrium of the 2'-amino group and the workflow for post-synthetic conjugation.
Figure 1: The pH-dependent reactivity switch of 2'-Amino-dC. At pH > 6.2, the neutral amine becomes a potent nucleophile for conjugation.
Figure 2: Validated workflow for generating 2'-amino-conjugated oligonucleotides. Step 3 is the most common point of failure.
References
-
Aurup, H., et al. (1994). Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity.[1] Nucleic Acids Research.[4] Link
-
Eckstein, F. (1973). Polynucleotides containing 2'-amino-2'-deoxyribose and 2'-azido-2'-deoxyribose.[1][2] Biochemistry. Link
-
Glen Research. this compound Phosphoramidite & Deprotection Protocols. Glen Report. Link
-
Sproat, B. S., et al. (1991). New synthetic routes to protected purine 2'-O-methylriboside-3'-O-phosphoramidites using a novel alkylation procedure.[1] Nucleic Acids Research.[4] Link
-
Verma, S., & Eckstein, F. (1998). Modified oligonucleotides: synthesis and strategy for users. Annual Review of Biochemistry. Link
Sources
An In-Depth Technical Guide to the pKa of the 2'-Amino Group in 2'-Deoxycytidine: Implications for Drug Development and Molecular Biology
Foreword: The Unseen Influence of a Single Amino Group
In the landscape of drug discovery and molecular biology, the nuanced physicochemical properties of nucleoside analogues can dictate their therapeutic efficacy and biological function. Among these, the ionization state of substituent groups, quantified by the acid dissociation constant (pKa), is of paramount importance. This guide provides a comprehensive technical overview of the pKa of the 2'-amino group in 2'-deoxycytidine, a modification of significant interest in the development of novel therapeutics. We will delve into the experimental determination of this value, the underlying chemical principles that govern it, and the profound implications for researchers, scientists, and drug development professionals. Our approach is grounded in field-proven insights, ensuring a blend of theoretical knowledge and practical application.
The Significance of 2'-Amino-2'-Deoxycytidine in Therapeutic Design
This compound is a pyrimidine nucleoside analogue that has garnered attention in the field of medicinal chemistry. Its structural similarity to the natural nucleoside, 2'-deoxycytidine, allows it to be recognized by cellular machinery, while the presence of the 2'-amino group imparts unique chemical and biological properties. These analogues have been explored for their potential as anticancer and antiviral agents, often functioning as chain terminators in DNA synthesis or as modulators of enzyme activity.
The protonation state of the 2'-amino group is a critical determinant of the molecule's behavior in a biological system. At physiological pH, the extent to which this group is protonated influences its hydrogen bonding capacity, electrostatic interactions with target enzymes, and overall molecular conformation. A precise understanding of its pKa is therefore not merely an academic exercise but a foundational piece of knowledge for rational drug design, enabling the prediction of its behavior in the physiological milieu and facilitating the optimization of its therapeutic index.
Unveiling the pKa: Experimental Determination and Key Values
The basicity of the 2'-amino group in 2'-deoxycytidine is a departure from the chemical environment of the parent 2'-deoxycytidine, which lacks a titratable group at this position. The introduction of the amino group provides a new center for protonation, the equilibrium of which is a key characteristic of the molecule.
Experimentally Determined pKa Value
Through rigorous experimental investigation, the pKa of the 2'-amino group in oligonucleotides containing this compound has been determined.[1]
| Functional Group | Compound/Context | pKa Value | Experimental Method |
| 2'-Amino Group | Oligonucleotides containing this compound | 6.2 | 13C-NMR Spectroscopy |
This experimentally derived value is central to understanding the behavior of this compound under physiological conditions.
The Science Behind the Value: Factors Influencing the pKa of the 2'-Amino Group
The pKa of an amino group is intrinsically linked to its chemical environment. In the context of this compound, several factors contribute to its observed basicity. The chemical nature of substituents on the sugar moiety can modulate the pKa of the nucleobase, a phenomenon that has been demonstrated through both experimental and theoretical studies.[2] This modulation can occur through both "through-bond" and "through-space" electronic effects.[2]
Inductive Effects
The electronegativity of atoms within the sugar ring and the attached nucleobase influences the electron density on the 2'-amino group. The ribose sugar, with its electron-withdrawing oxygen atoms, can decrease the basicity of the amino group compared to a simple alkylamine. The specific stereochemistry and conformation of the sugar ring also play a role in the precise electronic environment of the 2'-amino group.
Intramolecular Hydrogen Bonding
The potential for intramolecular hydrogen bonding between the 2'-amino group and neighboring atoms, such as the 3'-hydroxyl group or the nucleobase, can significantly impact its pKa. Such interactions can stabilize the neutral form of the amino group, thereby lowering its pKa. The conformation of the sugar pucker (C2'-endo vs. C3'-endo) will influence the proximity of these groups and thus the strength of any potential hydrogen bonds.
Solvent Effects
The surrounding solvent molecules, primarily water in a biological context, play a crucial role in stabilizing the protonated or unprotonated form of the amino group through hydrogen bonding. The accessibility of the lone pair of electrons on the nitrogen to solvent molecules will affect its basicity.
Methodologies for pKa Determination: A Practical Guide
The accurate determination of pKa values is essential for the characterization of nucleoside analogues. Two primary techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectrophotometry, are widely employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for pKa determination that relies on the sensitivity of nuclear chemical shifts to the local electronic environment.[3][4] As a functional group undergoes protonation or deprotonation, the chemical shifts of nearby nuclei will change. By monitoring these changes as a function of pH, a titration curve can be generated, from which the pKa can be accurately determined.[3][4]
While 1H NMR can be used, the larger chemical shift dispersion of 13C and 15N makes them particularly well-suited for pKa determination, offering greater resolution and accuracy.[5] For amino groups, direct observation of the 15N nucleus provides the most direct measure of the protonation state.[6] The use of 15N-enriched samples can significantly enhance the sensitivity of this method.[6]
-
Sample Preparation: A solution of the this compound analogue is prepared in a suitable buffer system that covers a pH range of approximately pKa ± 2. D2O is typically used as the solvent to avoid a large water signal in 1H NMR, which can be useful for shimming and as a lock signal.
-
pH Adjustment: The pH of the sample is carefully adjusted by the addition of small aliquots of acid (e.g., DCl) or base (e.g., NaOD). The pH is measured accurately at each point using a calibrated pH meter.
-
NMR Data Acquisition: A series of 13C NMR spectra are acquired at each pH value. It is crucial to maintain a constant temperature throughout the experiment.
-
Data Analysis: The chemical shifts of the carbon atoms adjacent to the 2'-amino group (C1', C2', and C3') are plotted against the measured pH.
-
pKa Calculation: The resulting data are fitted to the Henderson-Hasselbalch equation (or a modified version to account for cooperativity if necessary) to extract the pKa value.
Figure 1: Workflow for pKa determination by 13C NMR spectroscopy.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry provides an alternative and often more accessible method for pKa determination. This technique is applicable when the protonated and deprotonated forms of a molecule have distinct UV-Vis absorption spectra.
-
Sample Preparation: A stock solution of the this compound analogue is prepared. A series of buffer solutions with precisely known pH values spanning the expected pKa are also prepared.
-
Spectral Measurement: A constant aliquot of the stock solution is added to each buffer solution, and the UV-Vis spectrum is recorded for each sample.
-
Data Analysis: The absorbance at a wavelength where the difference between the protonated and deprotonated species is maximal is plotted against pH.
-
pKa Calculation: The resulting sigmoidal curve is fitted to the appropriate equation (e.g., the Albert-Serjeant method) to determine the pKa.[7]
Figure 2: Workflow for pKa determination by UV-Vis spectrophotometry.
Conclusion: From pKa to Preclinical Promise
The pKa of the 2'-amino group in 2'-deoxycytidine, experimentally determined to be 6.2, is a critical parameter for any researcher working with this class of compounds. This value indicates that at physiological pH (~7.4), a significant portion of the 2'-amino groups will be in the neutral, unprotonated form, while a substantial fraction will also exist in the protonated, cationic state. This equilibrium has profound implications for the molecule's interactions with biological targets, its membrane permeability, and its overall pharmacokinetic and pharmacodynamic profile.
A thorough understanding of this fundamental physicochemical property, coupled with the robust experimental methodologies outlined in this guide, empowers scientists to engage in more informed drug design and to better interpret the biological activity of 2'-amino-modified nucleoside analogues. As the quest for more effective and selective therapeutics continues, the precise characterization of such molecular properties will remain a cornerstone of successful drug discovery and development.
References
-
Aurup, H., Tuschl, T., Benseler, F., Ludwig, J., & Eckstein, F. (1994). Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity. Nucleic Acids Research, 22(1), 20–24. [Link]
-
Velikyan, I., Acharya, P., Trifonova, A., Földesi, A., & Chattopadhyaya, J. (2001). The pKa's of 2'-hydroxyl group in nucleosides and nucleotides. Journal of the American Chemical Society, 123(13), 2893–2894. [Link]
-
Acharya, P., Acharya, S., Cheruku, P., & Chattopadhyaya, J. (2006). The chemical nature of the 2'-substituent in the pentose-sugar dictates the pseudoaromatic character of the nucleobase (pKa) in DNA/RNA. Organic & Biomolecular Chemistry, 4(9), 1675–1686. [Link]
-
Platzer, G., Okon, M., & McIntosh, L. P. (2014). pH-dependent random coil 1H, 13C, and 15N chemical shifts of the ionizable amino acids: a guide for protein pKa measurements. Journal of Biomolecular NMR, 60(2-3), 109–129. [Link]
-
Franks, W. T., Zhou, D. H., & Wylie, B. J. (2015). NMR Determination of Protein pKa Values in the Solid State. Accounts of Chemical Research, 48(10), 2776–2784. [Link]
-
Dai, Q., Lea, C. R., Lu, J., & Piccirilli, J. A. (2007). Syntheses of (2')3'-15N-amino-(2')3'-deoxyguanosine and determination of their pKa values by 15N NMR spectroscopy. Organic Letters, 9(16), 3057–3060. [Link]
-
Box, V. G., Box, C. O., & Meletiadis, P. (2011). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 2(12), 923–927. [Link]
-
Pandey, S. K., & Kumar, S. (2017). Spectrophotometric Determination of pKa and Log P of Risperidone. Journal of Applied Pharmaceutical Science, 7(11), 195-200. [Link]
Sources
- 1. Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chemical nature of the 2'-substituent in the pentose-sugar dictates the pseudoaromatic character of the nucleobase (pKa) in DNA/RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmrb.io [bmrb.io]
- 4. NMR Determination of Protein pKa Values in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses of (2')3'-15N-amino-(2')3'-deoxyguanosine and determination of their pKa values by 15N NMR spectroscopy [pubmed.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
Architectural Analysis of 2'-Amino-2'-Deoxycytidine: Structural Dynamics and Synthetic Utility
Executive Summary
2'-Amino-2'-deoxycytidine (2'-NH2-dC) represents a pivotal modification in nucleic acid chemistry, bridging the gap between the structural rigidity of RNA and the chemical versatility required for modern therapeutic development. Unlike standard DNA (2'-H) or RNA (2'-OH), the 2'-amino analog introduces a unique nitrogen nucleophile at the sugar's C2' position.
This guide analyzes the molecule's core structure, its distinct pKa-driven behavior, and its primary utility: serving as a high-fidelity "chemical handle" for post-synthetic conjugation.
Structural Anatomy & Conformational Dynamics[1][2]
The defining feature of this compound is the substitution of the 2'-hydroxyl group of cytidine with a primary amino group (
Sugar Pucker and Helical Geometry
The conformation of the furanose ring is dictated by the electronegativity and bulk of the 2'-substituent.
-
Ribose (RNA): The 2'-OH is electronegative, driving the sugar into the C3'-endo (North) conformation via the gauche effect. This stabilizes A-form helices.
-
Deoxyribose (DNA): Lacking the electronegative 2'-substituent, DNA relaxes into the C2'-endo (South) conformation, favoring B-form helices.[1]
-
This compound: The amino group is electronegative (though less so than oxygen) and bulky. It generally biases the sugar toward the C3'-endo (North) pucker, mimicking RNA.[1] However, this bias is pH-dependent. At physiological pH, the unprotonated amine allows the nucleotide to adopt A-form geometry, but protonation (at lower pH) can alter this dynamic due to charge repulsion with the nucleobase.
Comparative Structural Diagram
The following diagram illustrates the structural divergence and the critical "North" pucker preference.
Figure 1: Structural relationship between native cytidines and the 2'-amino analog, highlighting the conformational bias toward the C3'-endo (RNA-like) pucker.
Physicochemical Profile
The utility of 2'-NH2-dC is governed by the basicity of its primary amine. Unlike the exocyclic amines on the nucleobase (which are delocalized and non-nucleophilic), the 2'-amine is chemically reactive.
The Critical pKa Value
The pKa of the 2'-amino group is approximately 6.2 [1].
-
pH < 6.0: The amine is protonated (
). This positive charge can stabilize interactions with the phosphate backbone but may destabilize base pairing due to repulsion. -
pH > 6.5: The amine is largely unprotonated (
). In this state, it acts as a potent nucleophile, ready for conjugation with electrophiles (e.g., NHS esters).
Stability Data
| Parameter | Value/Characteristic | Implication |
| pKa (2'-NH2) | ~6.2 | Tunable protonation state; nucleophilic at pH 7.4. |
| Nuclease Resistance | High | Absence of 2'-OH prevents base-catalyzed hydrolysis; 2'-amino hinders exonuclease digestion [2]. |
| Duplex Stability | Variable | Can slightly destabilize duplexes if unmodified due to hydration changes, but stabilizes when constrained/conjugated. |
| Solubility | Water Soluble | Compatible with standard aqueous buffers for conjugation. |
Synthetic Pathways
The synthesis of this compound typically bypasses direct sugar modification, utilizing the 2,2'-anhydrocytidine intermediate. This "Eckstein method" leverages the geometric proximity of the C2' position to the O2 of the base to facilitate a ring-opening substitution.
Synthesis Workflow (Graphviz)
Figure 2: The synthetic route via the 2,2'-anhydro intermediate allows for stereospecific introduction of the amino group at the 2' position.
Protocol: Post-Synthetic Conjugation
The most authoritative application of 2'-Amino-dC is its use as a site-specific attachment point for fluorophores, quenchers, or other ligands using NHS-ester chemistry . This protocol ensures high yield while preserving oligonucleotide integrity.
Reagents Required
-
Oligonucleotide: Containing internal or terminal 2'-amino-dC modifications.
-
Ligand: NHS-ester derivative (e.g., Rhodamine-NHS, Biotin-NHS).
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate (
), pH 8.5. -
Solvent: Anhydrous DMSO or DMF (Amine-free).
Step-by-Step Methodology
-
Buffer Preparation: Prepare 0.1 M
buffer. Verify pH is 8.3–8.5 .-
Expert Insight: Do not exceed pH 9.0. While higher pH increases nucleophilicity, it accelerates the hydrolysis of the NHS-ester, competing with the conjugation reaction [3].
-
-
Oligonucleotide Solubilization: Dissolve the amino-modified oligonucleotide in the conjugation buffer at a concentration of 0.2 – 0.5 mM .
-
Note: High concentration favors the bimolecular reaction over hydrolysis.
-
-
Ligand Activation: Dissolve the NHS-ester ligand in anhydrous DMSO/DMF at 10 mg/mL .
-
Critical: Prepare this immediately before use.[2] NHS esters degrade rapidly in moisture.
-
-
Reaction: Add a 5-10 fold molar excess of the NHS-ester solution to the oligonucleotide solution.
-
Volume Ratio: Keep organic solvent < 20% of total volume to avoid precipitating the oligo.
-
-
Incubation: Vortex gently and incubate at Room Temperature (25°C) for 2–4 hours or overnight at 4°C.
-
Mechanism:[3] The unprotonated 2'-amine attacks the carbonyl of the NHS ester, releasing N-hydroxysuccinimide and forming a stable amide bond.
-
-
Purification:
-
Ethanol Precipitation: Add 0.1 volume of 3M NaOAc (pH 5.2) and 3 volumes of cold ethanol. Centrifuge to pellet the conjugated oligo (removes hydrolyzed NHS and free dye).
-
HPLC: Required for high purity. The hydrophobic ligand usually shifts the retention time significantly, simplifying separation from unreacted oligo.
-
Applications & Strategic Value
Nuclease Resistance
Oligonucleotides containing 2'-amino modifications exhibit enhanced stability against snake venom phosphodiesterase and other serum nucleases.[4] The absence of the 2'-OH group prevents the formation of the 2',3'-cyclic phosphate intermediate required for RNA hydrolysis. Furthermore, the steric bulk of the amino/amide group hinders the active site of exonucleases [4].
Diagnostic Probes
Because the 2'-amino group is located in the minor groove of the A-form helix, conjugation at this site generally causes minimal disruption to base pairing compared to base-modifications (e.g., C5-amino). This makes it ideal for FRET probes where distance and orientation are critical.
References
-
Aurup, H., et al. (1994). "Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity." Nucleic Acids Research. Available at: [Link]
- Griffiths, A. D., et al. (1987). "Nuclease resistance of 2'-amino-2'-deoxy-oligonucleotides." Nucleic Acids Research.
-
Verma, S. & Eckstein, F. (1998). "Modified Oligonucleotides: Synthesis and Strategy for Users." Annual Review of Biochemistry. Available at: [Link]
Sources
Methodological & Application
Application Notes & Protocols: The Strategic Use of 2'-Amino-2'-deoxycytidine in Advanced Antisense Technology
Preamble: Overcoming the Barriers of Antisense Therapeutics
Antisense technology offers a powerful paradigm for rational drug design, enabling the targeted silencing of disease-causing genes at the mRNA level.[1] Synthetic antisense oligonucleotides (ASOs) are designed to bind with high specificity to a target mRNA sequence via Watson-Crick base pairing, thereby preventing the translation of the genetic code into protein.[1] However, the therapeutic application of unmodified oligonucleotides is severely hampered by their rapid degradation by cellular nucleases and often suboptimal binding affinity to their RNA targets.[2][3] This has necessitated the development of a robust pipeline of chemical modifications to enhance the stability, efficacy, and pharmacokinetic properties of ASOs.[2][4][5]
Among the arsenal of second-generation modifications, 2'-Amino-2'-deoxycytidine stands out as a strategic incorporation that imparts unique physicochemical properties to the oligonucleotide backbone. This guide provides an in-depth exploration of the rationale, applications, and experimental protocols for leveraging this compound in the development of next-generation antisense therapeutics.
The Scientific Imperative for the 2'-Amino Modification
The introduction of a primary amino group at the 2'-position of the cytidine ribose sugar is a nuanced modification with profound implications for an ASO's biological performance. Its utility stems from a combination of steric and electrostatic effects.
Enhanced Nuclease Resistance
The primary challenge for any therapeutic oligonucleotide is surviving the nuclease-rich environments of the bloodstream and cytoplasm.[6] The 2'-amino modification provides significant protection against enzymatic degradation.
-
Causality: The amino group at the 2'-position provides steric hindrance that shields the adjacent phosphodiester linkage from attack by both endonucleases and exonucleases. While modifications like 2'-O-Methyl (2'OMe) also offer protection, the 2'-amino group provides a distinct conformational and electronic profile.[7] Oligonucleotides modified with 2'-amino pyrimidines have demonstrated a significantly increased half-life in serum compared to other modifications.[8]
Modulating Hybridization Affinity and Specificity
The impact of the 2'-amino group on the binding affinity (measured by melting temperature, Tm) of an ASO to its target RNA is a critical design consideration.
-
The pH-Dependent Duality: The pKa of the 2'-amino group is approximately 6.2.[9] This means that at physiological pH (~7.4), the amino group is predominantly protonated, carrying a positive charge. This positive charge can engage in favorable electrostatic interactions with the negatively charged phosphate backbone of the target RNA, potentially stabilizing the duplex. However, studies have also shown that in certain contexts, the presence of the 2'-aminonucleoside can destabilize RNA/DNA duplexes compared to their unmodified counterparts.[9] This destabilization may be due to unfavorable steric or conformational effects that outweigh the electrostatic benefits.
-
Comparison with Other Modifications: It is noteworthy that other 2'-modifications, such as 2'-Fluoro (2'-F), often result in a more significant and consistent increase in thermal stability and binding affinity.[8] The choice between 2'-Amino and other modifications therefore depends on the specific therapeutic goal, balancing nuclease resistance with the desired binding thermodynamics.
A Platform for Conjugation
The primary amine of this compound serves as a reactive handle for post-synthesis conjugation of various functional moieties, such as fluorescent dyes, delivery ligands, or cross-linking agents, without requiring a separate amino-linker phosphoramidite.[9]
Comparative Properties of Common ASO Modifications
To aid in experimental design, the following table summarizes the key properties of 2'-Amino-modified oligonucleotides in comparison to other standard modifications.
| Modification Type | Primary Advantage(s) | Relative Nuclease Resistance | Relative Binding Affinity (Tm vs. RNA) | RNase H Activation |
| Unmodified (DNA) | RNase H activation | Very Low | Baseline | Yes |
| Phosphorothioate (PS) | Nuclease resistance, protein binding | High | Slightly Decreased | Yes |
| 2'-O-Methyl (2'OMe) | Nuclease resistance, affinity | Moderate-High | Increased | No |
| 2'-O-Methoxyethyl (2'MOE) | Nuclease resistance, high affinity | Very High | Highly Increased | No |
| 2'-Amino (2'-NH2) | High nuclease resistance, conjugation handle | Very High | Variable (context/pH dependent) | No |
| 2'-Fluoro (2'-F) | High affinity, nuclease resistance | High | Highly Increased | No |
Technical Protocols for Application
The successful application of this compound-modified ASOs requires rigorous experimental design and execution. The following protocols provide a validated framework for their synthesis and evaluation.
Protocol 1: Synthesis and Purification of 2'-Amino Modified ASOs
While most researchers will procure custom-synthesized oligonucleotides, understanding the underlying chemistry is crucial for quality control and troubleshooting. Synthesis is performed via automated solid-phase phosphoramidite chemistry.
-
Phosphoramidite Preparation: A protected this compound phosphoramidite building block is required. The 2'-amino group is typically protected with a base-labile group (e.g., trifluoroacetyl) to prevent side reactions during synthesis.
-
Automated Synthesis: The synthesis is carried out on a solid support (e.g., CPG) on an automated DNA/RNA synthesizer. The cycle involves:
-
Detritylation: Removal of the 5'-DMT protecting group.
-
Coupling: Addition of the next phosphoramidite in the sequence.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups.
-
Oxidation: Conversion of the phosphite triester to a more stable phosphate triester.
-
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups (on the bases, phosphate backbone, and the 2'-amino group) are removed using a concentrated ammonium hydroxide or a similar basic solution.
-
Purification: Purification is essential to remove failed sequences and residual protecting groups. High-performance liquid chromatography (HPLC) is the method of choice.[10]
-
Method: Reversed-phase HPLC is commonly used, often with the 5'-DMT group left on (DMT-on purification) to enhance separation of the full-length product from shorter, failed sequences.
-
Post-Purification: After collecting the desired peak, the DMT group is removed with an acid treatment, followed by desalting.
-
Caption: ASO Synthesis Workflow
Protocol 2: In Vitro Evaluation of ASO-Mediated mRNA Knockdown
This protocol details the core experiment to validate the biological activity of a 2'-Amino-modified ASO in a cell culture system.
-
Pillar of Trustworthiness: A self-validating experiment requires meticulous controls. The observed phenotype must be demonstrated to be a specific result of the intended antisense mechanism. Therefore, the use of multiple on-target ASOs and multiple, well-designed control oligos is non-negotiable.[11][12]
Materials:
-
Target cells plated in 12- or 24-well plates.
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) or alternative delivery system.
-
Opti-MEM™ or similar serum-free medium.
-
Experimental ASOs: At least two independent ASO sequences targeting the mRNA of interest, containing this compound modifications.
-
Control ASOs:
-
Scrambled Control: Same length and base composition as the experimental ASO, but in a randomized sequence with no known targets.[12]
-
Mismatch Control: Same sequence as the experimental ASO but with 3-5 internal base mismatches.
-
Negative Control: A non-targeting ASO sequence.
-
-
Reagents for RNA extraction, reverse transcription (RT), and quantitative PCR (qPCR).
-
Reagents for protein lysis and Western blotting.
Procedure:
-
Cell Seeding: Plate cells 18-24 hours prior to transfection to achieve 70-80% confluency at the time of transfection.
-
ASO Transfection (Dose-Response):
-
For each well, dilute the required amount of ASO (e.g., for final concentrations of 10, 25, 50, and 100 nM) into serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Combine the diluted ASO and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the ASO-lipid complexes dropwise to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time depends on the stability of the target mRNA and protein.
-
Cell Lysis & Harvesting:
-
For RNA analysis: Wash cells with PBS and lyse directly in the well using a lysis/binding buffer from an RNA extraction kit (e.g., TRIzol).
-
For protein analysis: Wash cells with PBS and lyse using an appropriate RIPA buffer containing protease inhibitors.
-
-
mRNA Level Analysis (RT-qPCR):
-
Isolate total RNA from the cell lysates. Ensure high purity (A260/280 ratio of ~2.0).
-
Synthesize cDNA from 0.5-1.0 µg of RNA using a reverse transcription kit.
-
Perform qPCR using primers specific for the target gene and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative reduction in target mRNA using the ΔΔCt method.
-
-
Protein Level Analysis (Western Blot):
-
Quantify protein concentration in the lysates (e.g., BCA assay).
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody and visualize using an ECL substrate. Quantify band intensity to confirm protein knockdown.
-
Caption: In Vitro ASO Evaluation Workflow
Protocol 3: Serum Stability (Nuclease Resistance) Assay
This protocol provides a direct measure of the protective effect of the 2'-Amino modification.
Materials:
-
2'-Amino modified ASO and an unmodified DNA ASO of the same sequence.
-
Fetal Bovine Serum (FBS) or human serum.
-
PBS or appropriate buffer.
-
Proteinase K.
-
Denaturing polyacrylamide gel (15-20%).
-
Urea.
-
TBE buffer.
-
DNA stain (e.g., SYBR Gold).
-
Gel imaging system.
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, prepare reactions containing the ASO (final concentration ~1 µM) in 50-90% serum (diluted in PBS).
-
Incubation: Incubate all tubes at 37°C.
-
Time-Course Sampling: At designated time points (e.g., 0, 1, 4, 8, 16, 24 hours), remove an aliquot from each reaction tube and immediately quench the nuclease activity by adding Proteinase K and EDTA, then freezing at -20°C.
-
Sample Preparation for Gel: Thaw the samples. Add an equal volume of denaturing loading buffer (containing formamide and urea). Heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel until the loading dye has migrated an appropriate distance.
-
Staining and Visualization: Carefully remove the gel and stain with SYBR Gold for 30 minutes.
-
Analysis: Image the gel using a gel documentation system. The intact ASO will appear as a sharp band. Degradation will be visible as a loss of this band and the appearance of a smear of smaller fragments.
-
Quantification: Measure the band intensity of the full-length ASO at each time point. Plot the percentage of intact ASO versus time to determine the half-life (t1/2) of each oligonucleotide.
Caption: Nuclease Resistance Assay Workflow
Conclusion and Future Directions
This compound is a valuable modification in the antisense technology toolkit. Its primary strength lies in conferring a high degree of nuclease resistance, a prerequisite for any in vivo application. While its effect on binding affinity can be variable, its unique pH-sensitive cationic character and utility as a conjugation point offer distinct advantages for specialized applications. By following rigorous, well-controlled experimental protocols, researchers can effectively harness the properties of 2'-Amino-modified oligonucleotides to develop potent and specific gene-silencing agents, pushing the boundaries of research and therapeutic development.
References
- Vertex AI Search. (2023). 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics.
-
Aurup, H., Tuschl, T., Benseler, F., Ludwig, J., & Eckstein, F. (1994). Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity. Nucleic Acids Research, 22(1), 20–24. [Link]
-
Prakash, T. P., Prakash, T., & Manoharan, M. (2005). 2'-O-[2-(Amino)-2-oxoethyl] Oligonucleotides. Request PDF on ResearchGate. [Link]
-
Aurup, H., Tuschl, T., Benseler, F., Ludwig, J., & Eckstein, F. (1994). Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity. Oxford Academic. [Link]
-
Stepkowski, S. M. (2003). The Application of Antisense Technology to Medicine. The Ochsner Journal, 5(2), 24–29. [Link]
-
AZoLifeSciences. (2020). What is Antisense Technology?. [Link]
-
Crooke, S. T. (2017). Antisense technology: A review. Journal of Cellular and Molecular Medicine, 21(5), 840–850. [Link]
-
Gagnon, K. T., & Corey, D. R. (2017). Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs. Nucleic Acid Therapeutics, 27(3), 137–141. [Link]
-
Prakash, T. P., et al. (2010). Comparing In Vitro and In Vivo Activity of 2'-O-[2-(Methylamino)-2-oxoethyl]- and 2'-O-Methoxyethyl-Modified Antisense Oligonucleotides. Request PDF on ResearchGate. [Link]
-
Aboul-Fadl, T. (2005). In vivo and in vitro studies of antisense oligonucleotides – a review. Royal Society of Chemistry. [Link]
-
Synoligo. (n.d.). Nuclease Resistance Modifications. [Link]
-
Oligonucleotide Therapeutics Society. (2019). Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs. [Link]
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. The Application of Antisense Technology to Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2’-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics [biosyn.com]
- 5. researchgate.net [researchgate.net]
- 6. synoligo.com [synoligo.com]
- 7. idtdna.com [idtdna.com]
- 8. 2'-Amino-C Oligo Modifications from Gene Link [genelink.com]
- 9. Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
2'-Amino-2'-deoxycytidine as a probe for enzyme-substrate interactions
2'-Amino-2'-deoxycytidine as a Probe for Enzyme-Substrate Interactions[1][2]
Abstract
This guide details the application of This compound (2'-NH₂-dC) as a high-fidelity chemical probe for elucidating enzyme mechanisms.[1][2] Unlike standard mutagenesis which alters protein residues, this "atomic mutagenesis" modifies the substrate, allowing researchers to dissect the specific contribution of the 2'-hydroxyl group (2'-OH) in DNA/RNA processing enzymes. By replacing the 2'-OH with a 2'-amino group, researchers can toggle hydrogen bonding capabilities and electrostatic potential via pH titration, distinguishing between steric gating, hydrogen bond donation, and metal ion coordination.[2]
Mechanistic Basis: The "Atomic Switch"
The utility of 2'-NH₂-dC lies in its ability to mimic the steric bulk of a ribonucleoside (rC) while altering its electronic properties. The 2'-hydroxyl group in RNA serves as both a hydrogen bond donor and acceptor.[1] The 2'-amino group acts as a functional switch depending on the pH of the environment relative to its pKₐ.
1.1 Physicochemical Properties[2][3]
-
pKₐ of 2'-Amine: ~6.2 (in single-stranded oligonucleotides).[1][2][4]
-
Structural Conformation: The 2'-amino group favors the C3'-endo (North) sugar pucker, mimicking RNA (A-form) geometry more closely than DNA (B-form), making it an ideal probe for RNA-processing enzymes or DNA polymerases that transiently adopt A-form geometry.[2]
1.2 The pH Switch
-
pH < 6.0 (Protonated,
): The group becomes positively charged.[2] It can no longer accept hydrogen bonds but becomes a strong ionic interaction partner.[1][2] This state mimics a metal-bound hydroxyl or can introduce electrostatic repulsion to test for cationic residues in the active site.[1][2] -
pH > 6.5 (Neutral,
): The group is uncharged.[2] It acts as a strong hydrogen bond donor (better than -OH) and a weak acceptor.[1][2]
Table 1: Comparative Properties of 2'-Substituents
| Feature | 2'-Hydroxyl (-OH) | 2'-Amino (-NH₂) | 2'-Ammonium (-NH₃⁺) | 2'-Hydrogen (-H) |
| Natural Occurrence | RNA | Synthetic Probe | Synthetic Probe | DNA |
| H-Bond Donor | Yes | Yes (Strong) | Yes (Strong) | No |
| H-Bond Acceptor | Yes | Yes (Weak) | No | No |
| Charge | Neutral | Neutral | Positive (+1) | Neutral |
| Metal Coordination | Ligand | Ligand | Repulsive | None |
| Sugar Pucker | C3'-endo | C3'-endo | C3'-endo | C2'-endo |
Application Case Studies
2.1 Probing DNA Polymerase Fidelity (The "Steric Gate")
High-fidelity DNA polymerases must exclude rNTPs to prevent genome instability.[1][2] They often employ a "steric gate"—a bulky residue (e.g., Glutamate or Tyrosine) that clashes with the 2'-OH of incoming rNTPs.[2]
-
Experiment: Incorporate 2'-NH₂-dCTP into the reaction.
-
Logic: If the exclusion is purely steric, 2'-NH₂-dCTP (similar size to rCTP) should be rejected.[1][2] If the exclusion relies on electronic sensing (e.g., the enzyme requires a lack of H-bond donation), the 2'-NH₂-dC might be incorporated differently.[2]
-
Outcome: Many polymerases (e.g., Klenow fragment) show reduced incorporation rates for 2'-NH₂-dC compared to dC, but the pH-rate profile reveals if the rejection is due to the protonated amine clashing with the active site magnesium.
2.2 Ribozyme Catalysis and Metal Rescue
Ribozymes often use the 2'-OH adjacent to the scissile phosphate as a nucleophile or to coordinate a hydrated Magnesium ion (
-
Experiment: Replace the nucleophilic 2'-OH with 2'-NH₂.
-
Logic: The amine is a better nucleophile than hydroxyl. If the rate limiting step is chemical cleavage, the reaction might be faster. However, if the 2'-OH coordinates a metal, the neutral amine (
) might bind the metal weaker, but the protonated amine ( ) might mimic the charge of the metal itself, potentially "rescuing" activity in the absence of metal (interference-rescue).
Experimental Protocols
3.1 Synthesis of Oligonucleotides containing 2'-NH₂-dC
The 2'-amino group is highly nucleophilic and must be protected during solid-phase synthesis.[1][2] The standard protecting group is Trifluoroacetyl (TFA) .[2]
Reagents:
-
5'-Dimethoxytrityl-2'-deoxy-2'-(trifluoroacetamido)cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[1][2]
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[1][2]
Step-by-Step Protocol:
-
Coupling:
-
Dilute the modified phosphoramidite to 0.1 M in anhydrous acetonitrile.
-
Critical: Increase coupling time to 6–10 minutes (standard is 2 min). The bulky TFA group and the C3'-endo pucker retard the coupling efficiency.
-
-
Oxidation/Capping:
-
Cleavage and Deprotection:
-
Reagent: Concentrated Ammonium Hydroxide (
, 28-30%).[1][2] -
Condition: Incubate at 55°C for 16 hours or Room Temperature for 24-36 hours .
-
Note: The TFA group is base-labile and is removed simultaneously with the nucleobase protecting groups (Benzoyl/Acetyl).
-
Warning: Do NOT use rapid deprotection reagents containing Methylamine (AMA) if you are using other sensitive labels, although AMA is generally compatible with 2'-NH₂-dC itself.[1][2] Ensure the absence of acrylonitrile adducts (from cyanoethyl removal) by using a scavenger if not using modern supports that mitigate this.
-
-
Purification:
3.2 pH-Rate Profile Assay (Kinetic Probing)
To determine the protonation state of the 2'-amine in the active site.
Reagents:
-
Buffer system capable of buffering between pH 5.5 and 8.5 (e.g., Bis-Tris-Propane or a Mes/Hepes/Tris mix).[1][2]
- -labeled primer/template or fluorophore-quencher system.[1][2]
Step-by-Step Protocol:
-
Substrate Preparation: Anneal the 2'-NH₂-dC containing primer to the template.[1][2]
-
Reaction Setup: Prepare reactions at 0.5 pH unit intervals (pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).
-
Initiation: Add enzyme to initiate the single-turnover reaction (Enzyme >> Substrate conditions are preferred for mechanistic rigor).
-
Quenching: Stop aliquots at defined time points using EDTA/Formamide stop solution.
-
Analysis: Resolve products on sequencing gels.
-
Data Fitting: Plot
vs. pH.-
Interpretation:
-
Visualization of Workflows
Diagram 1: The Atomic Mutagenesis Cycle
This diagram illustrates the logical flow of using 2'-NH₂-dC to deduce active site interactions.[1]
Caption: Workflow for deducing enzyme mechanisms using 2'-NH₂-dC pH-dependent kinetics.
Diagram 2: Chemical Interaction Logic
Visualizing how the probe interacts compared to natural substrates.
Caption: Comparison of interaction modes between natural 2'-OH and the 2'-amino probe states.
References
-
Aurup, H., et al. (1994).[1][2] "Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity." Nucleic Acids Research.[1][2][4] Link
-
Dai, Q., et al. (2007).[1][2] "Syntheses of (2')3'-15N-amino-(2')3'-deoxyguanosine and determination of their pKa values by 15N NMR spectroscopy." Organic Letters. Link
-
Eckstein, F. (1983).[1][2] "Nucleoside Phosphorothioates."[1][2] Annual Review of Biochemistry. (Foundational text on modified nucleotide probing).
-
Piccirilli, J. A., et al. (1993).[1][2] "Amino acid-nucleotide interactions in the catalytic site of the Tetrahymena ribozyme." Nature.[1][2] Link
-
Glen Research. (2023).[1][2] "User Guide to Amino-Modifiers." Glen Research Technical Notes. Link
Sources
Application Notes and Protocols: Experimental Workflow for 2'-Amino-2'-deoxycytidine in Cell Culture
Abstract
This document provides a comprehensive technical guide for researchers utilizing 2'-Amino-2'-deoxycytidine in a cell culture setting. This compound is a synthetic nucleoside analog with potential applications in cancer research as an antimetabolite. Unlike its more widely studied counterpart, 5-aza-2'-deoxycytidine (Decitabine), which functions primarily as a DNA methyltransferase inhibitor, this compound is understood to exert its cytotoxic effects through the direct inhibition of DNA synthesis and induction of apoptosis.[1] This guide offers an in-depth exploration of its mechanism of action, detailed protocols for experimental execution, and strategies for data analysis and troubleshooting, designed to empower researchers in drug development and molecular biology to effectively integrate this compound into their studies.
Introduction and Scientific Background
Deoxycytidine analogs are a class of antimetabolites that structurally mimic the natural nucleoside, 2'-deoxycytidine, a fundamental component of DNA.[2][3] By virtue of this structural similarity, these analogs can be processed by cellular machinery, leading to their incorporation into replicating DNA or inhibition of key enzymes involved in nucleotide metabolism.[3][4] This interference with DNA synthesis and integrity preferentially affects rapidly dividing cells, such as cancer cells, making these compounds a cornerstone of many chemotherapeutic regimens.[3]
This compound is distinguished by the substitution of the 2'-hydroxyl group on the deoxyribose sugar with an amino group.[5] This modification is critical to its mechanism of action. Once inside the cell, it is presumed to undergo phosphorylation by cellular kinases to its triphosphate form. This active metabolite then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into newly synthesizing DNA strands by DNA polymerases. The presence of the 2'-amino group can disrupt the normal function of DNA polymerase, potentially leading to chain termination or creating a structurally compromised DNA that triggers cell cycle arrest and programmed cell death (apoptosis).[1][6]
This application note will guide the user through a logical workflow, from initial compound handling to the execution of key cell-based assays for characterizing the biological effects of this compound.
Proposed Mechanism of Action
The cytotoxic effects of this compound are primarily attributed to its role as a DNA synthesis inhibitor. The proposed intracellular pathway is outlined below.
Caption: Proposed mechanism of this compound cytotoxicity.
Materials and Reagent Preparation
3.1. Reagent Handling and Storage
| Reagent | Supplier | Catalog No. | Storage | Notes |
| This compound | Santa Cruz Biotechnology | sc-220703 | -20°C[5] | White to off-white solid. Protect from light and moisture. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 | Room Temperature | Use cell culture grade. |
| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 | 2-8°C | Supplement as required by the cell line. |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C | Heat-inactivate if necessary for your cell line. |
| Penicillin-Streptomycin | Gibco | 15140122 | -20°C | Use at 1x final concentration. |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | 2-8°C | |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 | Room Temperature | pH 7.4, sterile. |
| MTT Reagent | Sigma-Aldrich | M5655 | -20°C | Protect from light. |
| Annexin V-FITC/PI Apoptosis Kit | Invitrogen | V13242 | 2-8°C | Protect from light. |
| Propidium Iodide (PI) | Sigma-Aldrich | P4170 | 2-8°C | For cell cycle analysis. |
3.2. Preparation of Stock Solutions
Causality: A concentrated stock solution is prepared in a non-aqueous solvent like DMSO to ensure stability during long-term storage and to minimize the final solvent concentration in the cell culture medium, which can be toxic to cells.
-
Compound: this compound (MW: 242.23 g/mol )[7]
-
Solvent: Sterile DMSO
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 2.42 mg of this compound in 1 mL of sterile DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months.
-
Working Solution Preparation: Dilute the 10 mM stock solution in complete cell culture medium to the desired final concentration immediately before adding to the cells. For example, to make a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock.
Experimental Workflow Overview
The following diagram illustrates the logical flow of experiments to characterize the effects of this compound.
Caption: General experimental workflow for cell-based assays.
Detailed Experimental Protocols
5.1. Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Method)
Rationale: This assay determines the concentration of this compound that is effective at reducing cell viability. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[8] This allows for the calculation of the IC50 (half-maximal inhibitory concentration).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Include a "vehicle control" well containing the highest concentration of DMSO used in the treatments (e.g., 0.1%).
-
Include an "untreated control" well containing only complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control media.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
5.2. Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
Rationale: Apoptosis is a key mechanism of cell death induced by DNA-damaging agents.[9][10] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Seeding and Treatment: Seed 2x10⁵ cells per well in a 6-well plate. After 24 hours, treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 1x and 2x IC50) for 48 hours. Include vehicle and untreated controls.
-
Cell Harvesting:
-
Collect both floating and adherent cells. First, collect the culture medium (containing floating cells) into a 15 mL conical tube.
-
Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.
-
Combine the detached cells with the medium collected in the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS.
-
Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (or dead cells from mechanical damage)
5.3. Protocol 3: Cell Cycle Analysis by PI Staining
Rationale: As this compound is a DNA synthesis inhibitor, it is expected to cause an accumulation of cells in the S-phase of the cell cycle.[1] Cell cycle analysis is performed by staining DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity of individual cells using flow cytometry. The amount of DNA corresponds to the phase of the cell cycle (G1, S, or G2/M).
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in Protocol 5.2. A shorter incubation time (e.g., 24 hours) is often sufficient to observe cell cycle effects.
-
Cell Harvesting: Harvest cells as described in Protocol 5.2, step 2.
-
Cell Fixation:
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in 200 µL of cold PBS.
-
While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Analyze the samples by flow cytometry.
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution between treated and control samples.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observed cytotoxicity | - Incorrect concentration: The effective dose may be higher than tested.[11]- Short incubation time: Cytotoxic effects may require longer to manifest.[11]- Cell line resistance: The cell line may have mechanisms to resist nucleoside analogs.[11]- Compound degradation: Stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | - Perform a broader dose-response curve (e.g., up to 200 µM).- Extend the incubation period to 72 or 96 hours.- Try a different cell line known to be sensitive to antimetabolites.- Prepare a fresh stock solution from the powdered compound. |
| High variability between replicates | - Inconsistent cell seeding: Uneven cell numbers across wells.- Pipetting errors: Inaccurate addition of compound or reagents.- Edge effects: Evaporation from wells on the edge of the plate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and change tips frequently.- Do not use the outermost wells of the plate for experiments; fill them with sterile PBS or medium instead. |
| High background in MTT assay | - Compound interference: The compound may directly reduce MTT.- Contamination: Bacterial or yeast contamination can reduce MTT. | - Run a control with the compound and MTT in cell-free medium. If color develops, use a different viability assay (e.g., CellTiter-Glo®).- Check cultures for contamination by microscopy and discard if necessary. |
| No clear cell cycle arrest | - Asynchronous cell population: Cells are at all stages of the cell cycle, masking the effect.- Incorrect time point: The peak of cell cycle arrest may have already passed or not yet occurred. | - Consider synchronizing cells (e.g., via serum starvation or double thymidine block) before treatment.[12][13]- Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal time point for analysis. |
References
-
Miari, R., Azzam, N., Bar-Shalom, R., & Fares, F. (2021). 5-aza-2'-deoxycytidine induces apoptosis and inhibits tumour growth in vivo of FaDu cells, a specific HPVnegative HNSCC cell line. PLOS ONE. Available from: [Link]
-
Aurup, H., Tuschl, T., Benseler, F., Ludwig, J., & Eckstein, F. (1994). Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity. Nucleic Acids Research. Available from: [Link]
-
Wikipedia. Deoxycytidine. Wikipedia. Available from: [Link]
-
Sanaei, M., & Kavoosi, F. (2019). The Effect of 5-Aza-2′-Deoxycytidine in Combination to and in Comparison with Vorinostat on DNA Methyltransferases, Histone Deacetylase 1, Glutathione S-Transferase 1 and Suppressor of Cytokine Signaling 1 Genes Expression, Cell Growth Inhibition and Apoptotic Induction in Hepatocellular LCL-PI 11 Cell Line. International Journal of Hematology-Oncology and Stem Cell Research. Available from: [Link]
-
Lin, H., et al. (2013). 5-Aza-2'-deoxycytidine may influence the proliferation and apoptosis of cervical cancer cells via demethylation in a dose- and time-dependent manner. Genetics and Molecular Research. Available from: [Link]
-
Sanaei, M., & Kavoosi, F. (2023). The Effect of 5-aza,2'-deoxyCytidine (5 AZA CdR or Decitabine) on Extrinsic, Intrinsic, and JAK/STAT Pathways in Neuroblastoma and Glioblastoma Cells Lines. Asian Pacific Journal of Cancer Prevention. Available from: [Link]
-
Sanaei, M., & Kavoosi, F. (2023). The Effect of 5-aza,2'-deoxyCytidine (5 AZA CdR or Decitabine) on Extrinsic, Intrinsic, and JAK/STAT Pathways in Neuroblastoma and Glioblastoma Cells Lines. Asian Pacific Journal of Cancer Prevention. Available from: [Link]
-
Morris, E. J., & Gudas, L. J. (1990). Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates. Molecular Pharmacology. Available from: [Link]
-
ResearchGate. Cytotoxicity results for all prepared nucleosides with 2'-deoxycytidine... ResearchGate. Available from: [Link]
-
Covey, J. M., D'Incalci, M., Tilchen, E. J., Zaharko, D. S., & Kohn, K. W. (1986). Differences in DNA damage produced by incorporation of 5-aza-2'-deoxycytidine or 5,6-dihydro-5-azacytidine into DNA of mammalian cells. Cancer Research. Available from: [Link]
-
Astashkina, A., et al. (2024). Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues. Scientific Reports. Available from: [Link]
-
Wikipedia. Chemotherapy. Wikipedia. Available from: [Link]
-
Huang, P., Chubb, S., Hertel, L. W., Grindey, G. B., & Plunkett, W. (1991). Action of 2',2'-difluorodeoxycytidine on DNA synthesis. Cancer Research. Available from: [Link]
-
ResearchGate. What is the best protocol to treat culture with 5-aza-2'-deoxycytidine to block methylation?. ResearchGate. Available from: [Link]
-
Juttermann, R., Li, E., & Jaenisch, R. (1994). Mutagenicity of 5-aza-2′-deoxycytidine is mediated by the mammalian DNA methyltransferase. Proceedings of the National Academy of Sciences. Available from: [Link]
-
Matsuda, A., et al. (1998). 2'-Deoxy-2'-hydroxylaminocytidine: a new antitumor nucleoside that inhibits DNA synthesis although it has a ribonucleoside structure. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Murakami, E., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
Cell Biolabs, Inc. CytoSelect™ Cell Viability and Cytotoxicity Assay Kit. Cell Biolabs, Inc. Available from: [Link]
-
Lopez-Gomez, C., et al. (2017). Deoxycytidine and Deoxythymidine Treatment for Thymidine Kinase 2 Deficiency. Annals of Neurology. Available from: [Link]
-
Wu, J., et al. (2011). The Effects of 5-Aza-2′- Deoxycytidine and Trichostatin A on Gene Expression and DNA Methylation Status in Cloned Bovine Blastocysts. Cellular Reprogramming. Available from: [Link]
-
García-Vílchez, R., et al. (2017). Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols. Journal of Visualized Experiments. Available from: [Link]
-
Wang, R. C., & Wang, Z. (2022). Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block. Methods in Molecular Biology. Available from: [Link]
-
Bitesize Bio. How to perform cell synchronization in specific cell cycle phases. Bitesize Bio. Available from: [Link]
-
protocols.io. Step 2: Preparing amino acid, polyphosphates, and maltodextrin-based energy solutions for cell-free reactions. protocols.io. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deoxycytidine - Wikipedia [en.wikipedia.org]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labshake.com [labshake.com]
- 6. Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2′-Amino-2′-deoxycytidine | CAS 26889-42-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. 5-aza-2’-deoxycytidine induces apoptosis and inhibits tumour growth in vivo of FaDu cells, a specific HPVnegative HNSCC cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of 5-Aza-2′-Deoxycytidine in Combination to and in Comparison with Vorinostat on DNA Methyltransferases, Histone Deacetylase 1, Glutathione S-Transferase 1 and Suppressor of Cytokine Signaling 1 Genes Expression, Cell Growth Inhibition and Apoptotic Induction in Hepatocellular LCL-PI 11 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Site-Specific Modification of DNA with 2'-Amino-2'-deoxycytidine
Executive Summary
The precise introduction of functional groups into DNA sequences is a cornerstone of modern chemical biology, enabling applications ranging from FRET studies to DNA-drug conjugates. While 5'- or 3'-terminal modifications are routine, internal modifications often disrupt the double helix or require complex synthesis.
2'-Amino-2'-deoxycytidine (2'-NH2-dC) offers a superior solution for internal labeling. By replacing the 2'-hydroxyl of the ribose with a primary amino group, this modifier provides a reactive handle within the minor groove of the DNA helix. This placement minimizes steric interference with base pairing while offering high reactivity toward activated esters (e.g., NHS esters) and isothiocyanates.
This guide details the complete workflow for synthesizing, deprotecting, and conjugating DNA containing 2'-NH2-dC, emphasizing the critical parameters required to maintain high coupling efficiency and structural integrity.
Scientific Principles & Mechanism
The Chemical Advantage
Standard amino-modifiers (e.g., Amino-Modifier C6 dT) project the amine far from the helix via a long linker. In contrast, 2'-NH2-dC places the amine directly on the sugar-phosphate backbone.
-
pKa Characteristics: The 2'-amino group has a pKa of approximately 6.[1]2. This is significantly lower than aliphatic amines (pKa ~10.5). This unique property allows for highly specific conjugation at near-neutral pH (7.5–8.5), where the 2'-amine is unprotonated and nucleophilic, while other exocyclic amines on bases (A, C, G) remain less reactive.
-
Structural Impact: The 2'-amino substitution favors the C3'-endo sugar pucker, mimicking an RNA-like (A-form) conformation. While this can slightly destabilize DNA:DNA duplexes, it enhances stability in DNA:RNA hybrids, making it a powerful tool for antisense and steric-blocking applications.
Reaction Mechanism
The primary workflow involves a nucleophilic attack by the 2'-amine nitrogen on the carbonyl carbon of an N-hydroxysuccinimide (NHS) ester.
Figure 1: Mechanism of NHS-ester conjugation to 2'-amino-modified DNA. The reaction creates a stable amide bond.
Experimental Workflow Overview
The production of a high-purity conjugate follows a strict linear path. Deviations in the deprotection step are the most common source of failure.
Figure 2: End-to-end workflow for 2'-amino-dC modification. Note the requirement for intermediate purification.
Detailed Protocols
Protocol A: Automated Synthesis & Deprotection
Reagent: 2'-Amino-dC-CE Phosphoramidite (usually protected with Trifluoroacetyl, TFA).
-
Coupling:
-
Dilute the phosphoramidite to 0.1 M in anhydrous acetonitrile.
-
Extension Time: Increase coupling time to 3–6 minutes (standard is 1-2 min). The bulky 2'-protection group slows kinetics.
-
Activator: 1H-Tetrazole or ETT (5-Ethylthio-1H-tetrazole) are standard.
-
-
Oxidation/Capping: Standard cycles.
-
DMT Status: Synthesize DMT-ON if you plan cartridge purification; otherwise, DMT-OFF is acceptable for HPLC.
-
Deprotection (Crucial):
-
The TFA protecting group on the 2'-amine is base-labile.
-
Incubate the CPG column (or cleaved solution) in Concentrated Ammonium Hydroxide (28-30%) .
-
Conditions: 55°C for 15–17 hours OR Room Temperature for 24–36 hours.
-
Note: This step simultaneously cleaves the oligo from the support, removes base protection (Bz/iBu), and removes the TFA group to generate the free 2'-amine.
-
Protocol B: Post-Synthetic Conjugation (Solution Phase)
Prerequisite: The oligo must be free of ammonium ions (NH4+) and primary amines (Tris), as these will compete for the NHS ester.
Materials:
-
Purified 2'-NH2-dC Oligonucleotide (dissolved in water).
-
Labeling Buffer: 0.1 M Sodium Bicarbonate (NaHCO3), pH 8.3–8.5.[2][3]
-
Label: NHS-Ester (Fluorophore, Biotin, etc.) dissolved in anhydrous DMSO or DMF.[4]
Step-by-Step:
-
Buffer Exchange:
-
If the oligo was dried from NH4OH, resuspend in water and ethanol precipitate (using NaOAc) or use a desalting column (e.g., Sephadex G-25) to exchange into water.
-
Validation: Ensure no ammonium smell or residual Tris.
-
-
Reaction Setup:
-
Dissolve the oligonucleotide in 0.1 M Sodium Bicarbonate (pH 8.5) to a concentration of 0.2 – 0.5 mM (approx. 10–20 OD/mL). High concentration drives the reaction.
-
Dissolve the NHS-ester label in anhydrous DMSO/DMF at 10 mg/mL .
-
Add 10–15 molar equivalents of the NHS-ester to the oligonucleotide solution.
-
Example: For 100 nmol oligo, add 1000–1500 nmol of Label.
-
Add DMSO/DMF to the final mix if necessary to solubilize the label, but keep organic solvent <40% of total volume to avoid DNA precipitation.
-
-
Incubation:
-
Incubate at Room Temperature for 2–4 hours or 4°C overnight .
-
Protect from light if using fluorophores.
-
Agitation: Gentle vortexing or rotation is recommended.
-
-
Quenching:
-
Add 0.1 volume of 1.5 M Tris-HCl (pH 8.0) or Ethanolamine to quench unreacted NHS ester. Incubate 15 mins.
-
-
Purification (Removal of Free Label):
-
Step 1 (Precipitation): Add 0.1 volume 3M NaOAc (pH 5.2) and 3 volumes cold Ethanol. Freeze (-20°C, 30 min), centrifuge (12,000g, 30 min), and wash pellet with 70% Ethanol. This removes the bulk of the free dye.
-
Step 2 (HPLC - Mandatory for high purity): Resuspend pellet. Run RP-HPLC (C18 column).[4][5] The hydrophobic label will shift the retention time of the conjugated oligo significantly later than the unlabeled oligo.
-
Data Summary & Troubleshooting
Reagent Compatibility Table
| Reagent/Condition | Status | Reason |
| Tris Buffer | ⛔ FORBIDDEN | Primary amine in Tris reacts with NHS esters, killing the reaction.[3] |
| Ammonium (NH4+) | ⛔ FORBIDDEN | Competes with the 2'-amine for the label. |
| Sodium Bicarbonate | ✅ IDEAL | Maintains pH ~8.5, optimal for aliphatic/sugar amines. |
| Phosphate (PBS) | ⚠️ CAUTION | Acceptable if pH is adjusted to >7.5. Standard PBS (pH 7.4) is too acidic for efficient 2'-amine reaction. |
| DMSO/DMF | ✅ IDEAL | Solubilizes hydrophobic NHS esters.[2] Use "Anhydrous" grade. |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conjugation Yield (<20%) | pH too low. | Verify Buffer is pH 8.3–8.[2][3]5. The 2'-amine (pKa 6.[1]2) is less nucleophilic than alkyl amines; pH is critical. |
| Low Conjugation Yield (<20%) | Hydrolysis of NHS ester. | Ensure DMSO/DMF is anhydrous.[4] Do not store NHS esters in solution; make fresh. |
| Precipitate in Reaction | Too much organic solvent. | Keep DMSO/DMF <40% of volume. If label is very hydrophobic, lower the concentration. |
| No Shift on HPLC | TFA group not removed. | Ensure adequate deprotection (NH4OH, 55°C, >15h). If using "UltraMild" reagents, TFA might not cleave. |
References
-
Glen Research. Application Note: Labeling of Amino-Modifiers with NHS Esters. [Link]
-
Sproat, B. S., et al. (1991). New synthetic routes to protected purine 2'-O-methylriboside-3'-O-phosphoramidites using a novel alkylation procedure. Nucleic Acids Research. [Link]
-
Lavrenov, O. R., et al. (2025).[3][6] Improved synthesis of 2'-amino-2'-deoxyguanosine and its phosphoramidite. (Contextual reference for amino-nucleoside synthesis). [Link]
Sources
- 1. Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 2'-Amino-2'-deoxycytidine in Nucleic Acid Research
Introduction: A Unique Tool for Probing Nucleic Acid Structure and Function
In the intricate world of nucleic acid research, the ability to introduce specific modifications into DNA and RNA oligonucleotides is paramount for dissecting their complex structures and functions. Among the arsenal of available chemical modifications, 2'-amino-2'-deoxycytidine stands out as a versatile and powerful tool. This nucleoside analog, where the hydroxyl group at the 2' position of the ribose sugar is replaced by an amino group, imparts unique chemical and physical properties to oligonucleotides. These properties, including nuclease resistance, a reactive handle for conjugation, and a subtle yet significant impact on duplex stability, make it an invaluable asset for researchers in molecular biology, chemical biology, and drug development.
This comprehensive guide provides an in-depth exploration of the applications of this compound. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, offering field-proven insights and detailed protocols to empower your research.
The Chemical Biology of this compound: Properties and Implications
The substitution of a hydroxyl group with a primary amine at the 2' position of the cytidine nucleoside introduces several key features that can be harnessed for experimental advantage.
Enhanced Nuclease Resistance
One of the primary challenges in the in vivo application of oligonucleotides is their susceptibility to degradation by cellular nucleases. The 2'-amino modification provides a steric shield at a position critical for nuclease recognition and cleavage, thereby significantly increasing the half-life of modified oligonucleotides in serum and cellular extracts.[1][2] This enhanced stability is a crucial attribute for the development of antisense oligonucleotides, siRNAs, and aptamers.
A Versatile Handle for Chemical Conjugation
The primary amino group at the 2' position serves as a nucleophilic handle for the covalent attachment of a wide array of molecules, including fluorescent dyes, biotin, cross-linking agents, and peptides. This allows for the site-specific labeling and functionalization of oligonucleotides for a variety of applications, such as fluorescence resonance energy transfer (FRET) studies, pull-down assays, and targeted delivery. The reactivity of the 2'-amino group can be precisely controlled, with a pKa of approximately 6.2, allowing for selective modification under mildly acidic to neutral pH conditions.[1][3]
Impact on Duplex Stability: A Destabilizing Influence
Contrary to many other 2'-modifications like 2'-fluoro or 2'-O-methyl, which generally increase the thermal stability of nucleic acid duplexes, the incorporation of this compound has a destabilizing effect.[1][3][4] This destabilization is observed in both DNA:DNA and RNA:DNA duplexes.
Mechanistic Insight into Duplex Destabilization: The destabilizing effect of the 2'-amino group is attributed to a combination of steric and electronic factors. The amino group is bulkier than the hydroxyl group it replaces, which can lead to unfavorable steric clashes within the confined geometry of the A- or B-form helix. Furthermore, the introduction of a positive charge at physiological pH (given the pKa of ~6.2) can lead to electrostatic repulsion with the negatively charged phosphate backbone, further contributing to duplex destabilization.
This seemingly disadvantageous property can be strategically exploited. For instance, in the context of antisense oligonucleotides, a moderate decrease in duplex stability might facilitate the recruitment of RNase H, an enzyme that recognizes DNA:RNA hybrids and cleaves the RNA strand, leading to gene silencing.
Data Presentation: Thermodynamic Consequences of this compound Incorporation
To provide a quantitative understanding of the impact of this compound on duplex stability, the following table summarizes representative thermal melting (Tm) data. The change in melting temperature (ΔTm) is reported per modification relative to the corresponding unmodified duplex.
| Duplex Type | Sequence Context | ΔTm per Modification (°C) | Reference |
| DNA:RNA | 5'-d(GCGTXGCGC)-3' : 5'-r(GCGCAGCGC)-3' (X = 2'-amino-dC) | -2.5 | Aurup et al., 1994 |
| DNA:DNA | 5'-d(GCGTXGCGC)-3' : 5'-d(GCGCAGCGC)-3' (X = 2'-amino-dC) | -1.8 | Aurup et al., 1994 |
Note: The exact ΔTm can vary depending on the sequence context, the number of modifications, and the buffer conditions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis, labeling, and analysis of oligonucleotides containing this compound.
Protocol 1: Solid-Phase Synthesis of 2'-Amino-Modified Oligonucleotides
This protocol outlines the automated solid-phase synthesis of oligonucleotides incorporating a this compound phosphoramidite. The 2'-amino group is typically protected with a trifluoroacetyl (TFA) group, which is removed during the final deprotection step.
Workflow for Solid-Phase Oligonucleotide Synthesis
Caption: Automated solid-phase synthesis cycle for incorporating this compound.
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside
-
Standard DNA phosphoramidites (dA, dG, dC, T)
-
2'-Trifluoroacetylamino-2'-deoxycytidine phosphoramidite
-
Anhydrous acetonitrile
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole, ETT)
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (3% Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or AMA - a mixture of aqueous ammonium hydroxide and aqueous methylamine)
-
Purification cartridges or HPLC system
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, ensuring to specify the position for the incorporation of the this compound phosphoramidite.
-
Automated Synthesis: Initiate the synthesis program. The synthesizer will perform the following steps for each nucleotide addition:
-
Deblocking/Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.
-
Coupling: The 2'-trifluoroacetylamino-2'-deoxycytidine phosphoramidite (or a standard phosphoramidite) is activated and coupled to the free 5'-hydroxyl group. A slightly extended coupling time (e.g., 2-3 minutes) may be beneficial for modified phosphoramidites to ensure high coupling efficiency.
-
Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite triester linkage is oxidized to the more stable phosphate triester.
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the solid support is treated with concentrated ammonium hydroxide or AMA to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases, the phosphate backbone, and the 2'-amino group (TFA is base-labile).[5]
-
Incubate at the recommended temperature and time (e.g., 55°C for 8-12 hours for ammonium hydroxide).
-
-
Purification:
-
The crude oligonucleotide solution is purified using an appropriate method such as reverse-phase HPLC, ion-exchange HPLC, or denaturing polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.
-
-
Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.
Protocol 2: Post-Synthetic Fluorescent Labeling of 2'-Amino-Modified Oligonucleotides
This protocol describes the labeling of a purified 2'-amino-modified oligonucleotide with a fluorescent dye using an N-hydroxysuccinimide (NHS) ester derivative.
Workflow for Post-Synthetic Labeling
Caption: Post-synthetic conjugation of a fluorescent dye to a 2'-amino-modified oligonucleotide.
Materials:
-
Purified 2'-amino-modified oligonucleotide
-
NHS-ester of the desired fluorescent dye (e.g., FITC, Cy3, Cy5)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
0.1 M Sodium bicarbonate buffer, pH 8.3-9.0
-
Gel filtration column (e.g., Sephadex G-25) or HPLC system for purification
-
Nuclease-free water
Procedure:
-
Oligonucleotide Preparation: Dissolve the purified 2'-amino-modified oligonucleotide in the sodium bicarbonate buffer to a final concentration of 1-5 mM.
-
Dye Preparation: Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved NHS-ester dye to the oligonucleotide solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature in the dark.
-
-
Purification:
-
Remove the unreacted dye by passing the reaction mixture through a gel filtration column equilibrated with nuclease-free water. The labeled oligonucleotide will elute in the void volume.
-
Alternatively, purify the labeled oligonucleotide by reverse-phase HPLC.
-
-
Characterization: Confirm the successful labeling and determine the labeling efficiency by UV-Vis spectroscopy, measuring the absorbance at 260 nm (for the oligonucleotide) and the absorbance maximum of the dye.
Protocol 3: Thermal Melting (Tm) Analysis of Modified Duplexes
This protocol details the determination of the melting temperature (Tm) of a duplex containing a this compound modification using UV-Vis spectrophotometry.
Materials:
-
Purified 2'-amino-modified oligonucleotide
-
Purified complementary DNA or RNA strand
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Sample Preparation:
-
Anneal the 2'-amino-modified oligonucleotide with its complementary strand in the melting buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Prepare a series of dilutions of the duplex in the melting buffer to the desired concentrations (e.g., 1-10 µM).
-
-
UV-Vis Measurement:
-
Place the duplex solution in a quartz cuvette and place it in the spectrophotometer.
-
Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 0.5-1.0°C/minute).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to obtain a melting curve.
-
The Tm is the temperature at which 50% of the duplex has dissociated into single strands. This is determined by finding the maximum of the first derivative of the melting curve.
-
Compare the Tm of the modified duplex to that of an unmodified duplex of the same sequence to determine the ΔTm.
-
Structural and Functional Interrogation: Advanced Applications
The unique properties of this compound open the door to more advanced studies of nucleic acid structure and function.
NMR Spectroscopy
Incorporating this compound into oligonucleotides for NMR studies can provide valuable insights into local conformational changes. The 2'-amino group can serve as a unique probe. Standard 2D NMR techniques like COSY, TOCSY, and NOESY can be employed to assign the resonances and determine the structure.[6] The chemical shifts of the protons near the 2'-amino group will be sensitive to its protonation state and local environment, providing information about pH-dependent conformational changes and interactions with other molecules.
X-ray Crystallography
While the destabilizing effect of the 2'-amino modification might present challenges for crystallization, obtaining crystal structures of modified duplexes can provide atomic-level details of the structural perturbations. The 2'-amino group can also be used as a site for the attachment of heavy atoms to aid in phasing, a critical step in solving the crystal structure.
Conclusion: A Powerful and Versatile Modification
This compound is more than just another modified nucleoside; it is a versatile tool that offers a unique combination of properties for the discerning nucleic acid researcher. Its ability to enhance nuclease resistance makes it a valuable component of therapeutic oligonucleotides. The reactive 2'-amino group provides a convenient site for the attachment of a wide range of functional moieties, enabling sophisticated biophysical and biochemical experiments. While its duplex-destabilizing effect is a key consideration, it can also be strategically leveraged. By understanding the principles behind its properties and employing the detailed protocols provided in this guide, researchers can confidently incorporate this compound into their experimental designs to unlock new insights into the structure and function of nucleic acids.
References
-
Aurup, H., Tuschl, T., Benseler, F., Ludwig, J., & Eckstein, F. (1994). Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity. Nucleic Acids Research, 22(1), 20–24. [Link]
-
Aurup, H., Tuschl, T., Benseler, F., Ludwig, J., & Eckstein, F. (1994). Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity. Nucleic Acids Research, 22(1), 20–24. [Link]
-
Glen Research. (2020). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32.26. [Link]
-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]
-
Wang, J., et al. (2022). Synthesis of 2′-Deoxy-2′-fluoro-L-cytidine and Fluorinated L-Nucleic Acids for Structural Studies. Angewandte Chemie International Edition, 61(9), e202114781. [Link]
-
Shandler, S. J., et al. (2021). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of nucleic acids. Retrieved from [Link]
-
Pitsch, S., et al. (2012). Efficient access to N-trifluoroacetylated 2′-amino-2′-deoxyadenosine phosphoramidite for RNA solid-phase synthesis. Beilstein Journal of Organic Chemistry, 8, 1547-1552. [Link]
-
Orozco, M., et al. (2003). The effect of amino groups on the stability of DNA duplexes and triplexes based on purines derived from inosine. Nucleic Acids Research, 31(19), 5644–5651. [Link]
-
Glen Research. (n.d.). 5'-TFA-AMINO-MODIFIERS. Retrieved from [Link]
-
Jäschke, A., & Famulok, M. (1998). Molecular Evolution of Functional Nucleic Acids with Chemical Modifications. Helvetica Chimica Acta, 81(8), 1473-1483. [Link]
Sources
- 1. Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 3. academic.oup.com [academic.oup.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Molecular Evolution of Functional Nucleic Acids with Chemical Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Deprotection of Oligonucleotides Containing 2'-Amino-2'-deoxycytidine
Introduction: The incorporation of 2'-amino-2'-deoxycytidine into oligonucleotides offers unique possibilities for conjugation and structural modifications. However, the presence of the 2'-amino group, with a pKa of approximately 6.2, introduces specific challenges during the final deprotection step.[1] This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate these challenges, ensuring high-yield and high-purity recovery of your modified oligonucleotides.
I. Foundational Concepts: The Chemistry of this compound Deprotection
Understanding the underlying chemistry is crucial for effective troubleshooting. The deprotection of oligonucleotides is a multi-step process involving cleavage from the solid support, and removal of protecting groups from the phosphate backbone and the nucleobases.[2][3] The 2'-amino group of this compound is typically protected during synthesis to prevent unwanted side reactions.[4] The choice of this protecting group and the subsequent deprotection strategy are critical to the successful synthesis of the final product.
Key Considerations for 2'-Amino-Modified Oligonucleotides:
-
Protecting Group Strategy: The selection of the protecting group for the 2'-amino moiety is paramount. It must be stable throughout the synthesis cycles but readily removable under conditions that do not damage the oligonucleotide. Common protecting groups for amino functionalities include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).[5]
-
Deprotection Conditions: Standard deprotection protocols often utilize strong bases like ammonium hydroxide at elevated temperatures.[2] While effective for standard oligonucleotides, these conditions can lead to side reactions with the 2'-amino group if it is not appropriately protected or if the deprotection is not optimized.
-
Sensitivity to Depurination: Acidic conditions, sometimes used for the removal of 5'-trityl groups, can lead to depurination, especially at elevated temperatures.[6] This is a critical consideration when designing the overall deprotection and purification workflow.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the deprotection of oligonucleotides containing this compound.
Question 1: My final product shows a lower-than-expected molecular weight on mass spectrometry, and the yield is poor. What could be the cause?
Possible Cause: Incomplete deprotection of the 2'-amino protecting group or degradation of the oligonucleotide.
In-Depth Analysis: A lower molecular weight suggests that either the oligonucleotide has been fragmented or that a protecting group has been partially cleaved, leading to a heterogeneous mixture. Strong basic conditions can sometimes lead to strand scission, although this is less common. More likely, the conditions were not sufficient to fully remove a robust 2'-amino protecting group.
Solutions & Protocol Recommendations:
-
Verify Protecting Group Compatibility: Ensure that the protecting group on your this compound monomer is compatible with your chosen deprotection reagent. For example, some protecting groups may require specific, milder deprotection conditions than standard phosphoramidites.[7]
-
Optimize Deprotection Time and Temperature: If using a standard reagent like ammonium hydroxide or an ammonium hydroxide/methylamine (AMA) mixture, you may need to extend the deprotection time or slightly increase the temperature.[8][9] However, proceed with caution to avoid degradation. It is recommended to perform a time-course experiment to determine the optimal conditions for your specific sequence and protecting group.
-
Consider a Two-Step Deprotection: For sensitive modifications, a two-step deprotection can be beneficial.[10] This might involve an initial milder treatment to remove more labile protecting groups, followed by a second, more stringent step.
Question 2: I'm observing a significant peak in my HPLC analysis that is broader and elutes later than my target oligonucleotide. What is this impurity?
Possible Cause: Aggregation of the deprotected oligonucleotide or formation of a stable secondary structure.
In-Depth Analysis: The presence of a 2'-amino group can alter the hybridization properties and secondary structure formation of an oligonucleotide.[1] This can lead to aggregation, especially at high concentrations, which results in broader peaks in reverse-phase HPLC (RP-HPLC).
Solutions & Protocol Recommendations:
-
Optimize HPLC Conditions:
-
Increase Column Temperature: Running the HPLC at a higher temperature (e.g., 50-60°C) can help to disrupt secondary structures and reduce aggregation.
-
Adjust Mobile Phase: Modifying the ion-pairing agent concentration or the organic solvent gradient can improve peak shape.
-
-
Sample Preparation:
-
Denaturation: Before injection, heat the sample to 95°C for 5 minutes and then snap-cool on ice. This can help to denature secondary structures.
-
Lower Concentration: Dilute the sample before analysis to reduce the likelihood of aggregation.
-
Question 3: My conjugation reaction with the 2'-amino group is inefficient, even after deprotection. What's going wrong?
Possible Cause: The 2'-amino group is not fully deprotected or has undergone a side reaction during deprotection.
In-Depth Analysis: The nucleophilic 2'-amino group can be susceptible to modification under harsh deprotection conditions. For example, if benzoyl protecting groups are used on dC and are not fully removed, the residual benzamide can be difficult to eliminate.[11] Additionally, certain deprotection byproducts can react with the free amino group.
Solutions & Protocol Recommendations:
-
Use Milder Deprotection Reagents: For oligonucleotides with sensitive modifications, consider using "UltraMILD" deprotection conditions.[7] These reagents, such as potassium carbonate in methanol, are less harsh and can prevent side reactions.[2]
-
Post-Deprotection Purification: Ensure that your purification method effectively removes all deprotection reagents and byproducts. Desalting or a cartridge purification step is often necessary.[2]
-
Analytical Verification: Before proceeding with conjugation, confirm the complete deprotection of the 2'-amino group using a suitable analytical technique. Mass spectrometry is ideal for confirming the correct molecular weight of the fully deprotected oligonucleotide.[12][13]
III. Experimental Protocols
Protocol 1: Standard Deprotection using Ammonium Hydroxide/Methylamine (AMA)
This protocol is suitable for oligonucleotides with robust 2'-amino protecting groups that are compatible with standard deprotection conditions.
Materials:
-
Oligonucleotide synthesized on solid support
-
Ammonium hydroxide (30%) / 40% Methylamine (1:1, v/v) (AMA)[9]
-
Sterile, nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL microcentrifuge tube.
-
Add 1 mL of AMA solution to the tube.
-
Incubate the tube at 65°C for 15-30 minutes.[9] The exact time may need to be optimized based on the protecting groups used.
-
After incubation, cool the tube on ice.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in a suitable buffer or sterile water.
-
Proceed with purification (e.g., desalting, HPLC).
Protocol 2: UltraMILD Deprotection
This protocol is recommended for oligonucleotides containing sensitive modifications or protecting groups that are not stable to AMA.
Materials:
-
Oligonucleotide synthesized on solid support with UltraMILD compatible protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG)[7]
-
0.05 M Potassium carbonate in methanol[2]
-
Sterile, nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Transfer the solid support to a 2 mL microcentrifuge tube.
-
Add 1 mL of 0.05 M potassium carbonate in methanol.
-
Incubate at room temperature for 4 hours.[7]
-
After incubation, transfer the supernatant to a new tube.
-
Neutralize the solution by adding a suitable acid (e.g., acetic acid) until the pH is approximately 7.0.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the oligonucleotide in sterile water.
-
Proceed with purification.
IV. Data Presentation & Visualization
Table 1: Comparison of Deprotection Conditions
| Deprotection Reagent | Temperature | Time | Advantages | Disadvantages | Reference |
| Ammonium Hydroxide (30%) | 55°C | 6-8 hours | Standard, effective for robust protecting groups | Can damage sensitive modifications, long deprotection time | [14] |
| AMA (NH4OH/MeNH2) | 65°C | 10-15 min | Fast, efficient deprotection | Can cause side reactions with certain protecting groups (e.g., Bz-dC) | [8][9][15] |
| K2CO3 in Methanol (0.05M) | Room Temp | 4 hours | Very mild, suitable for sensitive modifications | Slower than AMA, requires specific "UltraMILD" protecting groups | [2][7] |
| t-Butylamine/water (1:3) | 60°C | 6 hours | Alternative for certain dye-labeled oligos | Longer deprotection time | [7] |
Diagram 1: General Oligonucleotide Deprotection Workflow
Caption: General workflow for oligonucleotide deprotection.
Diagram 2: Troubleshooting Logic for Incomplete Deprotection
Caption: Troubleshooting logic for incomplete deprotection.
V. Frequently Asked Questions (FAQs)
Q1: Can I use standard benzoyl (Bz) protection for the dC in my this compound containing oligonucleotide? A: It is not recommended if you plan to use a fast deprotection method like AMA. The use of Bz-dC with AMA can lead to base modification.[8][15] It is better to use acetyl (Ac) protected dC for compatibility with faster deprotection protocols.[2][15]
Q2: How do I remove the 5'-DMT group after deprotection? A: The 5'-dimethoxytrityl (DMT) group is typically removed with a mild acid treatment, such as 80% aqueous acetic acid.[6] This is often done after purification if "trityl-on" purification is performed.
Q3: What are the best methods for analyzing the purity of my final product? A: A combination of techniques is recommended for comprehensive purity analysis.[16][17]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the overall purity and identify any hydrophobic impurities.[2]
-
Mass Spectrometry (MS): To confirm the correct molecular weight of the final product.[12][13]
-
Anion-Exchange HPLC (AEX-HPLC) or Capillary Electrophoresis (CE): To resolve oligonucleotides based on charge and identify any shorter "failure" sequences.[12][18]
Q4: What is the white precipitate I sometimes see after drying down my deprotection solution? A: This is likely dissolved silica from the CPG solid support, which can leach out under basic conditions at elevated temperatures.[8] It is easily removed by filtration, desalting, or during purification.[8]
Q5: Are there any non-basic deprotection methods available? A: Research into alternative deprotection strategies is ongoing. Some methods utilize reagents like sodium periodate followed by aniline or potassium carbonate, which can be useful for oligonucleotides containing base-sensitive modifications.[10] However, these are not as commonly used as standard basic deprotection methods.
VI. References
-
Oligonucleotide synthesis under mild deprotection conditions. (2023, March 5). RSC Publishing. [Link]
-
Advanced method for oligonucleotide deprotection. (n.d.). Nucleic Acids Research. [Link]
-
Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. (n.d.). Glen Research. [Link]
-
Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. (n.d.). ChemRxiv. [Link]
-
Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity. (n.d.). Nucleic Acids Research. [Link]
-
Advanced method for oligonucleotide deprotection. (2025, August 5). ResearchGate. [Link]
-
In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. (n.d.). Glen Research. [Link]
-
Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. (2021, March 11). ACS Publications. [Link]
-
Commercial-scale synthesis of protected 2'-deoxycytidine and cytidine nucleosides. (n.d.). Taylor & Francis Online. [Link]
-
Method for deprotecting oligonucleotides. (n.d.). Google Patents.
-
Deprotection Guide. (n.d.). Glen Research. [Link]
-
Oligonucleotide Deprotection Guide. (n.d.). Glen Research. [Link]
-
Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies. (2025, May 23). Genetic Engineering & Biotechnology News. [Link]
-
Oligonucleotide Analysis: Practical Techniques and Method Development Optimization for HPLC. (2023, December 19). Agilent Technologies. [Link]
-
Amino Acid-Protecting Groups. (n.d.). SciSpace. [Link]
-
Oligonucleotides Purity and Impurities Analysis. (n.d.). Agilent Technologies. [Link]
-
23.13: Protection of Amino Groups in Synthesis. (2021, July 31). Chemistry LibreTexts. [Link]
-
Protecting Groups. (n.d.). Organic Synthesis. [Link]
-
Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides. (n.d.). Quality Assistance. [Link]
Sources
- 1. Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
- 13. agilent.com [agilent.com]
- 14. CA2361079C - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 15. glenresearch.com [glenresearch.com]
- 16. lcms.cz [lcms.cz]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides | Quality Assistance [quality-assistance.com]
Technical Support Center: Synthesis of 2'-Amino-2'-deoxycytidine
Welcome to the technical support guide for the synthesis of 2'-Amino-2'-deoxycytidine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common challenges, particularly those leading to poor yields. The synthesis, while well-established, involves several critical steps where reaction conditions and reagent choices can significantly impact the outcome.
Overview of the Synthetic Challenge
The synthesis of this compound typically proceeds through a multi-step pathway. A common and effective strategy involves the conversion of a more readily available ribonucleoside, like cytidine, into the target molecule. This process introduces functionality at the 2'-position of the ribose sugar, a notoriously challenging position due to the presence of multiple reactive hydroxyl groups.
A key intermediate in many successful syntheses is 2'-azido-2'-deoxycytidine. The azide group serves as a reliable precursor to the desired amine and is introduced via nucleophilic substitution. The final, and often problematic, step is the reduction of this azide to the primary amine. The overall yield is highly dependent on the success of three key stages: protecting group strategy, glycosylation (if starting from separate sugar and base moieties), and the final azide reduction.
Visualized General Synthesis Workflow
The following diagram illustrates a common synthetic pathway from a protected cytidine derivative, highlighting the critical transformation from a 2'-hydroxyl to a 2'-amino group via an azido intermediate.
Caption: General workflow for this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My overall yield is consistently low. Where should I start troubleshooting?
Low overall yield in a multi-step synthesis is a common issue. A systematic approach is required to identify the bottleneck.
Answer:
The three most common culprits for low yield are:
-
Inefficient Azide Reduction: The conversion of the 2'-azido group to the 2'-amino group is often the most challenging step. Side reactions, incomplete conversion, or difficulty in purifying the product can drastically lower yields.
-
Poor Protecting Group Strategy: Inefficient protection or deprotection at any stage can lead to a mixture of products that are difficult to separate, thereby reducing the isolated yield of the desired compound.[1][2][] The yields for both protection and deprotection steps must be high to maintain an efficient reaction sequence.[1]
-
Suboptimal Glycosylation: If your route involves coupling a sugar and a base, this step is critical. The nucleobase itself contains Lewis basic sites that can interfere with the desired O-glycosylation, making it a challenge of chemical selectivity.[4]
Start by analyzing the purity and yield of each isolated intermediate. Use techniques like TLC, HPLC, and NMR to confirm the structure and purity at each stage. This will pinpoint the specific reaction that is underperforming.
Caption: Logical flowchart for troubleshooting low yield issues.
FAQ 2: The reduction of my 2'-azido intermediate is problematic. What are the best methods and how can I optimize them?
This is the most frequently encountered issue. The choice of reducing agent and reaction conditions is critical to avoid the formation of side products and ensure complete conversion.
Answer:
Two primary methods are recommended for this transformation: Catalytic Hydrogenation and the Staudinger Reaction .
1. Catalytic Hydrogenation: This is often the cleanest method, yielding the amine and nitrogen gas as the only byproduct.
-
Causality: The reaction involves the transfer of hydrogen from the gas phase to the substrate on the surface of a metal catalyst (typically Palladium on Carbon, Pd/C). The azide is reduced first to an intermediate triazene, which is unstable and loses N₂, followed by further reduction of the resulting imine to the amine.
-
Common Issues & Solutions:
-
Catalyst Poisoning: Sulfur-containing compounds or other impurities can poison the catalyst. Ensure your intermediate is highly pure.
-
Incomplete Reaction: The catalyst may be inactive, or the hydrogen pressure may be too low. Use a fresh, high-quality catalyst and ensure a proper hydrogen atmosphere (a balloon is often sufficient, but a Parr shaker may be needed for stubborn reactions).
-
Side Reactions: Over-reduction or degradation of other functional groups can occur. This is less common with nucleosides under standard conditions but monitor the reaction closely by TLC.
-
2. Staudinger Reaction: This is an extremely mild and reliable method for reducing azides, particularly for sensitive substrates.[5]
-
Causality: The reaction proceeds via the nucleophilic attack of a phosphine (e.g., triphenylphosphine, PPh₃) on the terminal nitrogen of the azide.[6] This forms a phosphazide intermediate, which then loses N₂ to form an iminophosphorane.[5][6] Subsequent hydrolysis with water yields the desired amine and a phosphine oxide byproduct (e.g., triphenylphosphine oxide).[5][6]
-
Common Issues & Solutions:
-
Incomplete Reaction: Ensure at least a stoichiometric amount of PPh₃ is used. The reaction can be slow; allow sufficient time (monitor by TLC).
-
Difficult Purification: The main challenge is removing the triphenylphosphine oxide byproduct, which can be difficult to separate chromatographically. Using polymer-supported triphenylphosphine can simplify workup, as the byproduct can be filtered off.
-
Comparison of Azide Reduction Methods
| Method | Reagents | Pros | Cons | Typical Yield |
| Catalytic Hydrogenation | H₂, Pd/C | Clean reaction; byproduct is N₂ gas. | Catalyst can be poisoned; requires H₂ gas handling. | >90% |
| Staudinger Reaction | PPh₃, then H₂O | Very mild conditions; tolerant of many functional groups.[5] | Stoichiometric PPh₃ required; byproduct (Ph₃P=O) can be difficult to remove. | 85-95% |
FAQ 3: What is the most effective protecting group strategy for this synthesis?
Protecting groups are essential for directing reactivity to the desired position and preventing unwanted side reactions.[7] A robust strategy is key to a high-yielding synthesis.
Answer:
An effective strategy must protect the 5'-hydroxyl, 3'-hydroxyl, and the exocyclic amine of the cytosine base, while allowing for selective reaction at the 2'-hydroxyl. An orthogonal protecting group strategy, where each group can be removed under different conditions, is highly advantageous.[1]
-
5'-Hydroxyl: The Dimethoxytrityl (DMT) group is the standard choice. It is bulky, selectively protects the primary 5'-OH, and is easily removed under mild acidic conditions (e.g., 3% trichloroacetic acid in DCM).
-
N⁴-Amine (Cytosine): A Benzoyl (Bz) or Acetyl (Ac) group is typically used.[] These acyl groups reduce the nucleophilicity of the cytosine ring, preventing side reactions during glycosylation and other steps.[] They are stable to the acidic conditions used for DMT removal and are typically removed under basic conditions (e.g., aqueous ammonia) at the end of the synthesis.
-
3'-Hydroxyl: Silyl ethers like tert-Butyldimethylsilyl (TBDMS) or Triisopropylsilyl (TIPS) are excellent choices. They are stable to a wide range of conditions but can be selectively removed using a fluoride source like Tetra-n-butylammonium fluoride (TBAF).
This combination (DMT, Bz, TBDMS) provides a robust, orthogonal set that allows for selective manipulation at each key position of the nucleoside.
Detailed Experimental Protocols
Protocol 1: Optimized Staudinger Reduction of 2'-Azido-2'-deoxycytidine Intermediate
This protocol is designed for the reduction of a fully protected 2'-azido-2'-deoxy-N⁴-benzoyl-5'-O-DMT-3'-O-TBDMS-cytidine.
Materials:
-
Protected 2'-azido intermediate (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Water, distilled
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Dissolve the protected 2'-azido intermediate (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Add triphenylphosphine (1.5 eq) to the solution in one portion.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting azide spot and the appearance of a new, more polar spot (the iminophosphorane). The reaction is typically complete in 2-4 hours.
-
Once the formation of the iminophosphorane is complete (as judged by TLC), add water (5-10 eq relative to the substrate) to the reaction mixture.
-
Stir vigorously at room temperature for an additional 8-12 hours or until TLC analysis confirms the complete conversion of the iminophosphorane to the desired amine.
-
Remove the THF under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the desired 2'-amino product from the triphenylphosphine oxide byproduct.
Protocol 2: Global Deprotection of this compound
This protocol assumes the product from Protocol 1, which has DMT, TBDMS, and Bz protecting groups.
Materials:
-
Protected 2'-amino intermediate
-
Dichloromethane (DCM)
-
Trichloroacetic acid (TCA)
-
Methanol
-
Concentrated aqueous ammonia (NH₄OH)
Procedure:
-
DMT Removal: Dissolve the protected amine in DCM. Add a 3% solution of TCA in DCM dropwise at 0°C until the characteristic orange color of the trityl cation persists. Stir for 30 minutes, then quench with saturated NaHCO₃. Extract with DCM, dry the organic layer, and concentrate. The crude 5'-OH product is often used directly in the next step.
-
Bz and TBDMS Removal: Dissolve the crude product from the previous step in a sealed tube with concentrated aqueous ammonia/methanol (1:1). Heat at 55°C for 12-16 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the final this compound product by reverse-phase HPLC or ion-exchange chromatography.
References
- BenchChem. (2025). Synthesis of 2'-Deoxycytidine-d13: An In-depth Technical Guide. BenchChem.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Master Organic Chemistry. (2018).
- Crabtree, D. V., et al. (2015). A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. Molecules.
- Vasilyeva, S. V., et al. (2022). Synthesis of the new nucleoside 5'-alpha-iminophosphates using Staudinger reaction. Bioorganic Chemistry.
- Organic Chemistry Portal. (n.d.). Staudinger Reaction.
-
Wikipedia. (n.d.). Staudinger reaction. [Link]
- BOC Sciences. (n.d.). Protected-Nucleosides.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
-
Bennett, F. C., et al. (2003). Glycosylation of Nucleosides. The Journal of Organic Chemistry. [Link]
Sources
Enhancing cellular uptake of 2'-Amino-2'-deoxycytidine-modified nucleic acids
Technical Support Center: 2'-Amino-2'-deoxycytidine Modified Nucleic Acids
Introduction: The Double-Edged Sword of 2'-Amino Modifications
Welcome to the technical support hub for this compound (2'-NH₂-dC) modified oligonucleotides. As researchers, we select this modification for two primary reasons: nuclease resistance and chemical versatility . Unlike 2'-O-methyl or 2'-Fluoro modifications, the 2'-amino group provides a unique reactive handle for post-synthetic conjugation (e.g., to fluorophores or peptides) while offering resistance to serum nucleases.
However, this modification introduces specific challenges. The presence of the amino group can destabilize duplex formation (lowering
Module 1: Delivery Strategy Selector
Before troubleshooting, ensure you are using the correct delivery vehicle for your experimental constraints.
| Feature | Carrier-Free (Gymnotic) | Lipid Nanoparticle (LNP) / Lipofection | Conjugate-Mediated |
| Mechanism | Scavenger receptor / Fluid-phase endocytosis | Fusion / Endocytosis | Receptor-mediated endocytosis |
| Requirement | High concentration (1–10 µM) | Charge neutralization (Lipid:DNA ratio) | Chemical linker (e.g., CPP, GalNAc) |
| Best For | In vivo liver targeting; Toxicity studies | Adherent cell lines (HeLa, HEK293) | Difficult-to-transfect cells (Primary, T-cells) |
| 2'-NH₂ Advantage | N/A (Poor uptake alone) | Encapsulation efficiency | High (Ideal site for peptide attachment) |
Module 2: Troubleshooting Transfection & Uptake
This section addresses the most common tickets submitted to our support desk regarding 2'-NH₂-dC oligonucleotides.
Issue A: "I see a precipitate when mixing my oligo with the transfection reagent."
Diagnosis: The 2'-amino group can be protonated at physiological pH, potentially altering the zeta potential of the nucleic acid. If you are using a standard protocol designed for highly negative RNA/DNA, the ratio of cationic lipid to oligonucleotide may be incorrect, or the buffer contains interfering salts.
Protocol Adjustment:
-
Check EDTA: Ensure your oligo is suspended in nuclease-free water , not TE buffer. EDTA > 0.3 mM competes with cationic lipids, causing aggregation.
-
Optimize Ratio: The 2'-amino modification reduces the net negative charge density slightly. Shift your Lipid:DNA ratio. If the standard is 3:1, test 2:1 and 1.5:1 .
-
Mixing Order: Always add the diluted lipid to the diluted oligo , never the reverse.
Issue B: "The cells are dying (Cytotoxicity)."
Diagnosis: 2'-NH₂-dC can be cytotoxic if released in high quantities due to inhibition of DNA chain elongation (acting similarly to chain terminators if degraded). However, the more common culprit is transfection toxicity exacerbated by the modified oligo's stability.
Troubleshooting Steps:
-
Density Check: Transfect cells at 70–80% confluency . Low density (<50%) exposes the membrane to excess free lipid, causing lysis.
-
Wash Step: Remove the transfection complex-containing media after 4 hours and replace with fresh complete media. 2'-NH₂-dC oligos are stable; they do not need 24-hour continuous exposure during transfection.
-
Serum-Free Complexing: Form complexes in Opti-MEM (reduced serum) but add to cells in complete media if your cells are sensitive.
Issue C: "I see fluorescence, but it's punctate (dots), not diffuse."
Diagnosis: Endosomal Entrapment. Your oligo is inside the cell but trapped in endosomes/lysosomes. The 2'-amino group alone is insufficient to trigger the "proton sponge" effect required for escape.
Solution: The "His-Tag" Conjugation Utilize the 2'-amino handle to conjugate a histidine-rich peptide. The imidazole groups of histidine buffer the endosomal pH, causing osmotic swelling and rupture (endosomal escape).[1]
Module 3: Advanced Protocol – Activating the 2'-Amine
Target Audience: Chemists and Advanced Users
To maximize uptake without a carrier, you can conjugate a Cell Penetrating Peptide (CPP) like Tat or Octaarginine (R8) directly to the 2'-amino group.
Reagents Required:
-
Peptide with C-terminal Isothiocyanate (ITC) or NHS-ester
-
Buffer: 0.1 M Sodium Borate (pH 8.5)
Step-by-Step:
-
Dissolution: Dissolve the oligo in Sodium Borate buffer to a concentration of 0.5 mM. Note: Avoid amine-containing buffers like Tris.
-
Activation: Add the peptide-ITC (in DMSO) at a 20-fold molar excess relative to the oligo.
-
Incubation: React for 4 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess peptide using a spin column (3K MWCO) or ethanol precipitation.
-
Validation: Verify the conjugate mass via MALDI-TOF MS.
Module 4: Visualization of Uptake Pathways
The following diagram illustrates the critical checkpoints for cellular uptake and where 2'-NH₂-dC modifications influence the process.
Caption: Pathway flow for oligonucleotide internalization. Green nodes indicate successful delivery zones; red indicates barriers or degradation risks.
Module 5: Validation & Quality Control
How do you know the uptake is real?
| Method | What it measures | Limitation |
| Flow Cytometry | Total cellular fluorescence | Cannot distinguish surface binding from internalization. |
| Confocal Microscopy | Localization (Z-stack) | Low throughput; requires nuclear stain (DAPI) for context. |
| qPCR | Functional knockdown | Indirect measure; requires time for protein turnover. |
The "Trypsin Wash" Trick: To distinguish between membrane-bound and internalized oligos during Flow Cytometry:
-
Incubate cells with oligo.
-
Wash with PBS.
-
Treat with Trypsin-EDTA or Heparin (0.5 mg/mL) for 5 minutes. This strips surface-bound cationic complexes.
-
Analyze.[2][4][5][6][7][8] Signal remaining is truly intracellular.
References
-
Aurup, H., et al. (1994).[2] "Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity." Nucleic Acids Research.[2] Link
-
Juliano, R. L. (2016). "The delivery of therapeutic oligonucleotides." Nucleic Acids Research.[2] Link
-
Koren, E., & Torchilin, V. P. (2012). "Cell-penetrating peptides: breaking through to the other side." Trends in Molecular Medicine. Link
-
Thermo Fisher Scientific. "Troubleshooting Transfection." Technical Resources. Link
-
Gene Link. "2-Amino-dA & 5-Me-dC Duplex Stability." Modifications Guide. Link
Sources
- 1. Dual Peptide Conjugation Strategy for Improved Cellular Uptake and Mitochondria Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Recent advances in aptamer discovery, modification and improving performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. synoligo.com [synoligo.com]
- 8. Oligonucleotide Loading Determines Cellular Uptake of DNA-Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of protocols for nuclease resistance assays with 2'-Amino-2'-deoxycytidine
Topic: Refinement of protocols for nuclease resistance assays Role: Senior Application Scientist Status: Active | Version: 2.4
Introduction: The 2'-Amino Advantage
Welcome to the technical support hub for 2'-modified nucleic acid chemistry. You are likely here because you are developing aptamers or antisense oligonucleotides (ASOs) and require enhanced biostability without completely sacrificing the structural versatility of RNA.
Why 2'-Amino-2'-deoxycytidine? While 2'-Fluoro (2'-F) and 2'-O-Methyl (2'-OMe) are common, 2'-NH2-dC offers a unique chemical handle. The amino group provides resistance to pyrimidine-specific nucleases (like RNase A) by preventing the formation of the 2',3'-cyclic phosphate intermediate required for hydrolysis. Furthermore, the 2'-amine is a reactive nucleophile, allowing for post-synthetic conjugation (labeling) that other modifications cannot support.
However, this chemistry is temperamental. The protocols below are refined to address the specific pKa limitations and enzymatic requirements of 2'-NH2-dC.
Module 1: The Self-Validating Nuclease Resistance Assay
Objective: Determine the serum half-life (
Reagents & Setup
-
Oligonucleotide: 5'-labeled (FAM/Cy5) or internally radiolabeled (
P). Note: 5'-end labeling is preferred for stability assays to track exonuclease activity. -
Serum: Human Serum (pooled) or Fetal Bovine Serum (FBS). Crucial: Do not heat-inactivate the serum if you are testing for nuclease resistance. Heat inactivation destroys the very enzymes you are challenging.
-
Quench Buffer: 95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue. (EDTA is critical to chelate Mg
and stop metallo-nucleases). -
Digestion Buffer: Proteinase K (20 mg/mL) in 10 mM Tris-HCl, pH 7.5.
Step-by-Step Protocol
-
Preparation of Master Mix:
-
Dilute oligonucleotide to 2 µM in PBS (with 1 mM MgCl
to allow native folding). -
Validation Step: Heat denature (95°C, 2 min) and snap-cool on ice to ensure homogeneous folding before exposure.
-
-
Serum Incubation:
-
Mix Oligo Master Mix with Serum to a final concentration of 50% Serum (v/v) or as required (e.g., 90% for high-stringency).
-
Incubate at 37°C .
-
-
Time-Point Collection (The "Stop" Logic):
-
Collect aliquots (e.g., 5 µL) at
. -
Immediate Quench: Transfer aliquot immediately into a tube containing 10 µL of Proteinase K solution , NOT directly into formamide.
-
Why? Serum proteins bind oligonucleotides, causing "gel shift" smears. Proteinase K digests these proteins (15 min @ 37°C) before PAGE analysis, ensuring sharp bands.
-
-
Analysis:
-
Add Formamide Loading Buffer to the Proteinase K-treated samples.
-
Heat to 95°C for 5 minutes.
-
Run on 15-20% Denaturing PAGE (7M Urea).
-
Quantify intact full-length band intensity relative to
.
-
Visual Workflow: Assay Logic
Caption: Workflow for Serum Stability Assay emphasizing the Proteinase K step to prevent protein-oligo artifacts.
Module 2: Troubleshooting Synthesis (The Y639F Factor)
Issue: "I am getting little to no yield when transcribing 2'-NH2-dC modified RNA."
Root Cause Analysis: Standard T7 RNA Polymerase has a "gatekeeper" residue, Tyrosine 639 (Y639) , which sterically clashes with the 2'-position of the incoming nucleotide. It strictly prefers 2'-OH (RNA). It will reject 2'-NH2-dCTP.
Corrective Action: You must use a mutant T7 polymerase.
-
The Standard Mutant: T7 Y639F (Tyrosine to Phenylalanine).[1] This mutation opens the active site to accept 2'-H (DNA) and 2'-NH2 modifications.
-
The Double Mutant: Y639F/H784A .[2][3] This is even more permissive for bulky modifications but Y639F is sufficient for 2'-amino.
Optimization Table: Transcription Reaction
| Parameter | Standard RNA | 2'-NH2-dC Modified | Reason |
| Polymerase | Wild Type T7 | T7 Y639F Mutant | Steric accommodation of 2'-amino group. |
| Mg | 15-20 mM | 25-30 mM | Modified NTPs often require higher divalent metal concentrations for efficient catalysis. |
| NTP Ratio | Equimolar | Excess 2'-NH2-dCTP | The K |
| Incubation | 2-4 hours | 6-12 hours | Incorporation rate is significantly slower (k |
Module 3: Troubleshooting the Assay (FAQs)
Q1: My gel shows a smear instead of a defined degradation band. Why?
A: This is likely protein retention , not degradation.
-
Diagnosis: If the smear is higher molecular weight than your starting oligo, serum proteins (albumin, nucleases) are still bound to your aptamer.
-
Fix: You skipped or under-digested with Proteinase K (Step 3 in Module 1). Increase Proteinase K treatment to 30 mins at 37°C before adding formamide loading buffer.
Q2: The 2'-NH2 modified oligo is degrading faster than expected. I thought it was stable?
A: Check your pH and Purification .
-
The pH Factor: The pKa of the 2'-amino group is ~6.2. In acidic conditions (pH < 6.5), the amine becomes protonated (
). This positive charge can destabilize the helix or alter the structure, making it susceptible to other degradation pathways or hydrolysis. Ensure your assay buffer is pH 7.4-7.5. -
Depurination: If you used acid precipitation during synthesis, you might have depurinated the DNA/RNA.
Q3: Can I use standard phosphoramidites for solid-phase synthesis instead of enzymatic?
A: Yes, and it is often cleaner.
-
Protection: You must use specific protecting groups for the 2'-amine (e.g., trifluoroacetyl or phthaloyl) during synthesis.
-
Deprotection: Ensure the deprotection conditions (ammonia/methylamine) fully remove the 2'-protecting group. Incomplete deprotection will lead to "n+X" mass peaks and erratic assay behavior.
Module 4: Comparative Stability Data
When designing your experiment, use these general benchmarks to validate if your results are within a physiological range.
| Modification | Serum | Primary Resistance Mechanism |
| Unmodified RNA | < 1 minute | None (Susceptible to all RNases) |
| Unmodified DNA | 15 - 60 minutes | Resistant to RNase A; Susceptible to DNases |
| 2'-NH2-Pyrimidines | 12 - 24 hours | Blocks 2',3'-cyclic phosphate transition state |
| 2'-F-Pyrimidines | 24 - 48 hours | 2'-F is electronegative; stabilizes C3'-endo pucker |
| Phosphorothioate (PS) | > 48 hours | Chiral modification of backbone; reduces nuclease binding |
Troubleshooting Logic Tree
Use this flow to diagnose assay failures.
Caption: Decision tree for troubleshooting 2'-amino-dC synthesis and stability assays.
References
-
Aurup, H., Williams, D. M., & Eckstein, F. (1992). This compound: Synthesis and incorporation into high-affinity RNA ligands. Biochemistry.
-
Pieken, W. A., et al. (1991). Kinetic characterization of ribonuclease-resistant 2'-modified hammerhead ribozymes. Science.
-
Padilla, R., & Sousa, R. (1999). Efficient synthesis of nucleic acids heavily modified with non-canonical ribose 2'-groups using a mutant T7 RNA polymerase (RNAP).[1][2][3] Nucleic Acids Research.[2][3][4][5]
-
Sousa, R., & Padilla, R. (1995).[2] A mutant T7 RNA polymerase as a DNA polymerase.[2][6] The EMBO Journal.[2]
Sources
- 1. A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutants of T7 RNA polymerase that are able to synthesize both RNA and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Validating the Incorporation of 2'-Amino-2'-deoxycytidine by Sequencing
For researchers at the forefront of nucleic acid chemistry, drug development, and synthetic biology, the site-specific incorporation of modified nucleotides is a cornerstone of innovation. Among these, 2'-Amino-2'-deoxycytidine (2'-Am-dC) offers unique chemical functionalities, enabling novel aptamer designs, therapeutic oligonucleotides, and advanced biomaterials. However, the successful synthesis of these modified oligonucleotides is only half the battle. Rigorous validation of the modification's presence and precise location is paramount for ensuring downstream efficacy and safety.
This guide provides an in-depth comparison of modern analytical techniques for validating the incorporation of 2'-Am-dC. We will move beyond simple protocol recitation to explore the underlying principles of each method, their inherent strengths and weaknesses, and provide the experimental framework necessary for robust, self-validating results.
The Analytical Challenge: Why 2'-Am-dC Disrupts Standard Sequencing
Conventional sequencing platforms, particularly next-generation sequencing (NGS) methods like Illumina, are optimized for the four canonical DNA bases. These workflows rely on enzymatic amplification (PCR) to generate sufficient material for sequencing. The introduction of a modified nucleotide such as 2'-Am-dC presents a significant hurdle.
The primary amine at the 2' position of the deoxyribose sugar introduces substantial steric and electronic changes. This can interfere with the catalytic activity of DNA polymerases used in PCR and sequencing-by-synthesis.[1] The consequences are often:
-
Polymerase Stalling: The polymerase may struggle to accept the modified nucleotide triphosphate or to extend the chain after its incorporation, leading to truncated products.[2]
-
Reduced Amplification Efficiency: Templates containing 2'-Am-dC may amplify less efficiently than their unmodified counterparts, leading to a drastic underrepresentation of the modified sequence in the final library.
-
Sequencing Errors: The modification can cause misinterpretation by the polymerase, leading to base calling errors at or near the modification site.
These challenges necessitate specialized approaches that can either bypass the need for amplification or directly detect the chemical modification itself.
Comparative Analysis of Validation Methodologies
The validation of 2'-Am-dC incorporation can be approached through several analytical lenses. The optimal choice depends on the required throughput, the need for quantitative vs. qualitative data, and whether the goal is simple confirmation or precise localization within a long sequence. Below, we compare the leading methodologies.
| Feature | Mass Spectrometry (LC-MS/MS) | PacBio SMRT Sequencing | Oxford Nanopore Sequencing |
| Detection Principle | Measures mass-to-charge ratio of enzymatically digested nucleosides. | Measures kinetic variations (Interpulse Duration) in polymerase activity during sequencing.[3] | Measures disruptions in ionic current as a single DNA strand passes through a protein nanopore.[4] |
| Detection Type | Direct, Quantitative | Direct, Semi-Quantitative | Direct, Qualitative/Semi-Quantitative |
| Amplification Required? | No | No (for single-molecule sequencing) | No |
| Key Advantage | Unambiguous chemical identification and quantification. Considered the "gold standard" for confirming modification presence.[5] | Provides long reads and base-level resolution of modification location within the sequence context.[6][7] | Real-time, long-read sequencing with potential for high-throughput and portable applications.[8] |
| Key Limitation | Destructive to the sample; provides no sequence context (requires prior knowledge of sequence). Low throughput.[9] | Requires higher DNA input and coverage for robust kinetic analysis. Data analysis is computationally intensive.[10][11] | Raw read accuracy is lower than short-read methods. Developing robust models for novel modifications can be challenging. |
| Best For | Absolute confirmation of bulk incorporation levels in a synthesized oligonucleotide. | Mapping modification sites across long DNA strands or entire constructs with high confidence. | High-throughput screening of modified templates; real-time analysis of incorporation efficiency. |
Method Deep Dive & Experimental Workflows
1. The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides unequivocal proof of 2'-Am-dC incorporation by directly measuring its molecular mass. This method is unparalleled in its specificity and ability to quantify the absolute amount of the modified base within a sample.
Principle of Detection: The oligonucleotide is enzymatically digested into individual nucleosides. These nucleosides are then separated by liquid chromatography and ionized. A mass spectrometer selects the ion corresponding to the mass of protonated 2'-Am-dC, fragments it, and measures the mass of the resulting fragments. This unique fragmentation pattern serves as a chemical fingerprint, confirming the identity of the modification.[12]
Sources
- 1. DNA polymerase - Wikipedia [en.wikipedia.org]
- 2. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pacb.com [pacb.com]
- 4. Detection of Biological Molecules Using Nanopore Sensing Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pacb.com [pacb.com]
- 7. microbenotes.com [microbenotes.com]
- 8. preprints.org [preprints.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Detecting DNA Modifications from SMRT Sequencing Data by Modeling Sequence Context Dependence of Polymerase Kinetic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Navigating the pitfalls of mapping DNA and RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchmgt.monash.edu [researchmgt.monash.edu]
Evaluating the specificity of 2'-Amino-2'-deoxycytidine-modified probes
Evaluating the Specificity of 2'-Amino-2'-deoxycytidine-Modified Probes
Executive Summary
In the landscape of oligonucleotide probe design, This compound (2'-NH2-dC) occupies a specialized niche distinct from high-affinity modifications like Locked Nucleic Acid (LNA) or 2'-O-Methyl (2'-OMe) RNA. While the industry standard often chases maximal thermal stability (
This guide evaluates the specificity profile of 2'-NH2-dC probes. Unlike LNA, which locks the sugar in a C3'-endo conformation to drastically raise
Mechanism of Action: The Specificity-Stability Paradox
To understand the specificity of 2'-NH2-dC, one must analyze its structural impact on the DNA helix.
-
Sugar Pucker & Conformation: Standard DNA adopts a C2'-endo (South) pucker.[1] RNA and high-affinity analogs (LNA, 2'-OMe) adopt a C3'-endo (North) pucker.[2] The 2'-amino group is electronegative and sterically distinct; while it biases the sugar toward the RNA-like C3'-endo form, the presence of the amino group (
) creates a complex electrostatic environment. -
Thermodynamic Destabilization: Experimental data confirms that incorporating 2'-NH2-dC into a DNA duplex lowers the melting temperature (
) by approximately 1–2°C per modification at neutral pH. This destabilization is the engine of its specificity.-
The Logic: A hyper-stable probe (e.g., LNA) binds so tightly that it may tolerate a single-base mismatch, retaining a
favorable enough for stable binding. -
The 2'-NH2 Advantage: Because the 2'-NH2-dC duplex is energetically "on the edge," a single mismatch pushes the
into positive territory (unbound), effectively preventing off-target hybridization.
-
Comparative Analysis: 2'-NH2-dC vs. Alternatives
The following table contrasts 2'-NH2-dC with industry-standard modifications.
| Feature | 2'-Amino-dC | Unmodified DNA | Locked Nucleic Acid (LNA) | 2'-O-Methyl (2'-OMe) |
| Thermal Stability ( | Decreases ( | Baseline | Increases (+3 to +8°C/mod) | Increases (+0.5 to +2°C/mod) |
| Specificity (Mismatch) | High (Intolerant to errors) | Moderate | Low to Moderate (Can bind mismatches) | Moderate |
| Nuclease Resistance | High (Blocks 3'-exonucleases) | Low (Rapid degradation) | Very High | High |
| Sugar Conformation | Dynamic / C3'-endo bias | C2'-endo (B-form) | Locked C3'-endo (A-form) | C3'-endo (A-form) |
| Primary Utility | High-specificity detection, Conjugation | General PCR/Sequencing | Short probes, SNP detection | Antisense, siRNA |
| Functional Handle | Yes (Reactive -NH2 group) | No | No | No |
Experimental Validation Protocols
To validate the specificity of your 2'-NH2-dC probes, use the following self-validating workflows.
Protocol A: Thermal Denaturation ( ) & Mismatch Discrimination
Objective: Quantify the thermodynamic penalty of a mismatch using 2'-NH2-dC probes.
-
Probe Design:
-
Probe A (Match): 5'-[Sequence]-X -[Sequence]-3' (where X = 2'-NH2-dC).
-
Probe B (Mismatch): Same sequence, but target DNA has a single base mutation opposite X.
-
Control: Unmodified DNA probe of identical sequence.
-
-
Buffer Preparation:
-
Prepare 10 mM sodium phosphate buffer (pH 7.0) with 100 mM NaCl. Note: pH control is critical as the protonation state of the amino group affects stability.
-
-
Annealing:
-
Mix Probe (1.0 µM) and Target (1.0 µM).
-
Heat to 95°C for 5 min, then cool slowly (1°C/min) to 20°C.
-
-
Melting Analysis:
-
Monitor absorbance at 260 nm while heating from 20°C to 90°C at 0.5°C/min.
-
-
Data Interpretation:
-
Calculate
. -
Success Criterion: The 2'-NH2-dC probe should exhibit a larger
(greater discrimination) compared to the LNA or unmodified DNA control.
-
Protocol B: Nuclease Resistance Assay
Objective: Confirm the probe survives in biological media.
-
Incubation:
-
Incubate 5 µM probe in 10% Fetal Bovine Serum (FBS) or with Snake Venom Phosphodiesterase (SVPD) at 37°C.
-
-
Sampling:
-
Aliquot samples at t=0, 1, 4, 8, and 24 hours.
-
Quench immediately with EDTA/Formamide loading buffer.
-
-
Analysis:
-
Run on 20% Polyacrylamide Gel (PAGE) with 7M Urea.
-
Stain with SYBR Gold.
-
Success Criterion: 2'-NH2-dC bands should remain visible significantly longer (>4 hours) than unmodified DNA (<30 mins).
-
Visualizations
Figure 1: Specificity Validation Workflow
This diagram outlines the logical flow for validating probe specificity, distinguishing between "High Affinity" and "High Specificity" pathways.
Caption: Workflow for validating the specificity of 2'-NH2-dC probes. The critical checkpoint is the
Figure 2: Probe Selection Decision Matrix
Use this matrix to determine when 2'-NH2-dC is the superior choice over LNA or DNA.
Caption: Decision matrix for selecting oligonucleotide modifications. 2'-NH2-dC is optimal for specificity and conjugation needs.
References
-
Aurup, H., et al. (1994). "Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity."[3] Nucleic Acids Research, 22(1), 20–24.[3] [Link]
-
Lennox, K. A., & Behlke, M. A. (2010). "Chemical modification and design of anti-miRNA oligonucleotides." Gene Therapy, 18(12), 1111–1120. [Link]
-
Kierzek, E., et al. (2009). "The influence of locked nucleic acid residues on the thermodynamic properties of 2'-O-methyl RNA/RNA heteroduplexes." Nucleic Acids Research, 37(19), 6423–6436. [Link]
-
Obika, S., et al. (1998). "Stability and structural features of the duplexes containing nucleoside analogues with a fixed N-type conformation, 2'-O,4'-C-methyleneuridine." Tetrahedron Letters, 39(30), 5401-5404. [Link]
-
Glen Research. "Technical Note: Sugar Conformations and Modifications." [Link]
Sources
Cross-Validation of Experimental Results with 2'-Amino-2'-deoxycytidine: A Technical Comparison Guide
Executive Summary
2'-Amino-2'-deoxycytidine (2'-NH₂-dC) represents a critical functional bridge in nucleic acid chemistry, offering a unique profile that diverges from both natural RNA (2'-OH) and the more common 2'-Fluoro (2'-F) analog. While often grouped with other "nuclease-resistant" modifications, 2'-NH₂-dC exhibits distinct thermodynamic behaviors—specifically, a tendency to destabilize duplexes despite its RNA-like C3'-endo sugar pucker, a phenomenon driven by the solvation and protonation state of the amino group (pKa ~6.2).
This guide provides a rigorous cross-validation of 2'-NH₂-dC against its primary alternatives, detailing the specific enzymatic requirements for its incorporation (T7 Y639F vs. Klenow) and the critical deprotection protocols required to preserve its integrity during solid-phase synthesis.
Part 1: The Comparative Landscape
Structural and Functional Matrix
The choice between 2'-Amino, 2'-Fluoro, and 2'-O-Methyl modifications is rarely arbitrary; it dictates the folding landscape and stability profile of the resulting oligonucleotide.
| Feature | 2'-Amino-dC (2'-NH₂) | 2'-Fluoro-dC (2'-F) | 2'-O-Methyl-dC (2'-OMe) | Native DNA (2'-H) |
| Nuclease Resistance | High (Serum t½ > 24h) | High (Serum t½ > 24h) | High (Serum t½ > 24h) | Low (Minutes) |
| Duplex Stability (Tm) | Destabilizing (~ -1.2 kcal/mol per mod) | Stabilizing (+1 to +2°C per mod) | Stabilizing (+0.5 to +1.5°C) | Baseline |
| Sugar Pucker | C3'-endo (N-type) | C3'-endo (N-type) | C3'-endo (N-type) | C2'-endo (S-type) |
| pKa of 2'-Group | ~6.2 (Protonatable) | N/A (Electronegative) | N/A (Neutral) | N/A |
| Enzymatic Incorporation | Requires Mutant T7 (Y639F) | Efficient with T7 Y639F | Difficult / Requires specific mutants | Standard Polymerases |
Expert Insight: The Stability Paradox
A common misconception is that all "RNA-like" C3'-endo modifications increase melting temperature (Tm).
-
2'-F stabilizes helices because the fluorine atom is highly electronegative and small, locking the sugar into a rigid C3'-endo conformation without steric clash, maximizing stacking.
-
2'-NH₂ also favors C3'-endo, but the amino group is larger and interacts differently with the hydration spine. At physiological pH (7.4), the amine is largely neutral, but its desolvation penalty upon duplex formation often leads to a net decrease in thermal stability compared to 2'-F.
Part 2: Thermodynamic & Structural Validation
The Protonation Switch
The 2'-amino group introduces a pH-dependent switch into the oligonucleotide structure.
-
pH > 7.0: The group exists as -NH₂. It can accept hydrogen bonds but disrupts the standard water spine in the minor groove.
-
pH < 6.0: The group becomes protonated (-NH₃⁺). This positive charge creates electrostatic repulsion with the nearby phosphate backbone or favorable salt bridges depending on the local geometry, radically altering the fold.
Validation Experiment: To validate the integrity of your 2'-NH₂-dC modified oligo, perform a pH-dependent UV melting study .
-
Control: Unmodified DNA duplex (Tm should be pH-independent between 6.0–8.0).
-
Test: 2'-NH₂-dC modified duplex.
-
Result: You should observe a Tm shift or hysteresis at pH 5.5 vs pH 7.5, confirming the presence of the ionizable amine.
Part 3: Experimental Protocols
Solid-Phase Synthesis & Deprotection (Critical)
The synthesis of 2'-NH₂-dC oligonucleotides requires specific protection to prevent side reactions (acetylation) of the 2'-amine during chain assembly. The industry standard is the Trifluoroacetyl (TFA) protecting group.
Protocol: TFA Deprotection
-
Reagent: Concentrated Ammonium Hydroxide (28-30%).
-
Condition: 55°C for 16 hours (Standard) OR 65°C for 4 hours.
-
Warning: Do NOT use "UltraFAST" cleavage (AMA: Ammonium Hydroxide/Methylamine 1:1) unless you have verified that your other bases (dG, dA) are protected with acetyl/phenoxyacetyl groups compatible with AMA. The TFA group on the 2'-amine is labile to ammonia, but rapid deprotection protocols often lead to incomplete removal or base modification if not matched correctly.
Self-Validating Step: Analyze the crude product via Anion Exchange HPLC at pH 12. If the TFA group remains (incomplete deprotection), the retention time will be significantly shifted due to the hydrophobicity of the trifluoroacetyl group.
Enzymatic Incorporation (SELEX/PCR)
Standard Taq polymerase cannot efficiently incorporate 2'-NH₂-dCTP due to the steric bulk in the sugar binding pocket.
Workflow for Transcription (Aptamer Generation):
-
Enzyme: T7 RNA Polymerase Mutant Y639F .[1][2] The Tyrosine-to-Phenylalanine mutation at position 639 opens the active site to accommodate the 2'-deoxy and 2'-amino modifications.[1]
-
Buffer: High MgCl₂ (25-30 mM) is often required to drive the reaction.
-
Ratio: 2'-NH₂-dCTP should replace rCTP entirely.
Workflow for DNA Replication (PCR/Primer Extension):
-
Enzyme: Klenow Fragment (exo-) . The lack of 3'->5' exonuclease activity prevents the enzyme from stalling or excising the modified nucleotide.
-
Note: Native Taq is not recommended.
Part 4: Visualization of Workflows
Diagram: Comparative Chemical Space
This diagram visualizes the steric and electronic relationship between the analogs, highlighting why 2'-NH₂ requires specific mutant enzymes.
Caption: Specificity of T7 Polymerase mutants for 2'-modified cytidines based on steric gating.
Diagram: 2'-Amino SELEX Workflow
A self-validating workflow for generating nuclease-resistant aptamers.
Caption: Cycle for evolving 2'-amino modified aptamers using the T7 Y639F mutant enzyme.
References
-
Aurup, H., Williams, D. M., & Eckstein, F. (1992). 2'-Fluoro- and 2'-amino-2'-deoxynucleoside 5'-triphosphates as substrates for T7 RNA polymerase.[1][2][3] Biochemistry, 31(40), 9636–9641. Link
-
Padilla, R., & Sousa, R. (2002). A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs.[1] Nucleic Acids Research, 30(24), e138. Link
-
Wolfe, J. L., et al. (2002). Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides. Nucleic Acids Research, 30(17), 3739–3747. Link
-
Eaton, B. E., & Pieken, W. A. (1995). Ribonucleosides and RNA.[1][4][5][6][7][8][9] Annual Review of Biochemistry, 64, 837-863. (Foundational review on 2'-amino thermodynamics). Link
-
LGC Biosearch Technologies. (n.d.). T7 R&DNA Polymerase Product Guide. (Validation of Y639F mutant specificity). Link
Sources
- 1. A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T7 R&DNA Polymerase | LGC, Biosearch Technologies [biosearchtech.com]
- 3. 2'-Fluoro- and 2'-amino-2'-deoxynucleoside 5'-triphosphates as substrates for T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. DNA polymerase - Wikipedia [en.wikipedia.org]
- 7. kactusbio.com [kactusbio.com]
- 8. researchgate.net [researchgate.net]
- 9. biotech.gsu.edu [biotech.gsu.edu]
A Head-to-Head Comparison of 2'-Amino-2'-deoxycytidine with Other Nucleoside Analogs: A Guide for Researchers
This guide provides a comprehensive comparison of 2'-Amino-2'-deoxycytidine and other key nucleoside analogs, offering researchers, scientists, and drug development professionals a detailed analysis of their performance based on available experimental data. While direct head-to-head studies involving this compound are limited in the public domain, this guide synthesizes available data to provide a comparative perspective on its potential and standing relative to more established analogs.
Introduction to Nucleoside Analogs: Pillars of Antiviral and Anticancer Therapy
Nucleoside analogs represent a cornerstone of modern chemotherapy and antiviral treatment. These synthetic molecules mimic naturally occurring nucleosides, the building blocks of DNA and RNA. By virtue of their structural similarity, they can be taken up by cells and enter metabolic pathways. However, subtle modifications to their structure, typically in the sugar or base moiety, imbue them with the ability to disrupt critical cellular processes.
The primary mechanism of action for most nucleoside analogs involves a multi-step intracellular activation process. Cellular kinases sequentially phosphorylate the analog to its active triphosphate form. This triphosphate metabolite can then act as a competitive inhibitor or a substrate for viral or cellular polymerases. Incorporation of the analog into a growing DNA or RNA strand often leads to chain termination or functional impairment of the nucleic acid, ultimately inducing cytotoxicity in cancer cells or inhibiting viral replication.[1] The efficacy and toxicity of these drugs are intricately linked to their cellular uptake, the efficiency of their phosphorylation, their affinity for target enzymes, and their susceptibility to degradation.
This guide will delve into a comparative analysis of several key 2'-substituted deoxycytidine analogs, with a special focus on what is known about this compound. We will examine its profile alongside the clinically established drugs Gemcitabine (a fluorinated analog) and Cytarabine (an arabinofuranosyl analog), as well as the investigational compound 2'-Fluoro-2'-deoxycytidine.
The Metabolic Activation Pathway: A Shared Journey with Divergent Fates
The therapeutic activity of cytidine analogs is contingent upon their intracellular phosphorylation to the active triphosphate form. This process is initiated by deoxycytidine kinase (dCK), a key enzyme in the nucleoside salvage pathway.[2][3] The efficiency of this first phosphorylation step is often a rate-limiting factor in the activation of these drugs.[4] Subsequent phosphorylations are carried out by other cellular kinases to yield the diphosphate and finally the active triphosphate metabolite.
Figure 1: Generalized metabolic activation pathway of 2'-substituted deoxycytidine analogs.
Comparative Analysis of 2'-Substituted Deoxycytidine Analogs
This section provides a detailed comparison of this compound with Gemcitabine, Cytarabine, and 2'-Fluoro-2'-deoxycytidine, focusing on their mechanism of action, biological activity, and toxicity profiles.
This compound
Information on this compound in the public scientific literature is limited. However, available data points to its potential as an antiviral agent.
-
Mechanism of Action: While not definitively elucidated, it is hypothesized that this compound, like other cytidine analogs, is phosphorylated to its triphosphate form. This active metabolite would then likely compete with the natural deoxycytidine triphosphate (dCTP) for incorporation into viral DNA by viral DNA polymerases, leading to the inhibition of viral replication. Its potential as an anticancer agent would rely on a similar mechanism involving cellular DNA polymerases.
-
Anticancer Activity: There is a lack of publicly available data on the in vitro or in vivo anticancer activity of this compound.
-
Toxicity: The toxicity profile of this compound has not been extensively reported.
Gemcitabine (2',2'-difluorodeoxycytidine)
Gemcitabine is a widely used chemotherapeutic agent with a well-characterized profile.
-
Mechanism of Action: Gemcitabine is phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. dFdCDP inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis. dFdCTP is incorporated into DNA, and due to the presence of the two fluorine atoms, only one more nucleotide can be added before DNA polymerase is unable to proceed, a phenomenon known as "masked chain termination." This leads to the inhibition of DNA synthesis and induces apoptosis.[6]
-
Anticancer Activity: Gemcitabine has demonstrated potent antitumor activity against a wide range of solid tumors and leukemic cell lines.[6] In comparative studies, Gemcitabine was found to be a more potent cytostatic drug than Cytarabine against myeloid and lymphoid leukemic cell lines, with IC50 values ranging from 3 to 10 nM compared to 26 to 52 nM for Cytarabine.[6]
-
Antiviral Activity: Recent studies have shown that gemcitabine possesses antiviral activity. For instance, it was found to be highly potent against SARS-CoV-2 with a 50% effective concentration (EC50) of 1.2 μM in Vero CCL-81 cells.[7]
-
Toxicity: The primary dose-limiting toxicity of gemcitabine is myelosuppression. Other common side effects include flu-like symptoms, nausea, and rash.
Cytarabine (ara-C)
Cytarabine is a long-standing and essential component of chemotherapy regimens, particularly for hematological malignancies.
-
Mechanism of Action: Cytarabine is converted to its active triphosphate form, ara-CTP. Ara-CTP is a potent competitive inhibitor of DNA polymerase. Its incorporation into DNA leads to chain termination, thereby inhibiting DNA synthesis and repair.
-
Anticancer Activity: Cytarabine is highly effective in the treatment of acute myeloid leukemia and other hematological cancers. However, its efficacy against solid tumors is limited.[4]
-
Antiviral Activity: Cytarabine has shown some antiviral activity, but its clinical use for this purpose is limited due to its toxicity.
-
Toxicity: The main toxicity of cytarabine is myelosuppression. At high doses, it can also cause neurotoxicity and gastrointestinal side effects.
2'-Fluoro-2'-deoxycytidine
2'-Fluoro-2'-deoxycytidine is an investigational nucleoside analog with broad-spectrum antiviral activity.
-
Mechanism of Action: Similar to other cytidine analogs, 2'-Fluoro-2'-deoxycytidine is phosphorylated to its triphosphate, which then inhibits viral RNA or DNA polymerases.
-
Antiviral Activity: 2'-Fluoro-2'-deoxycytidine has demonstrated broad antiviral activity against a range of viruses, including norovirus, Borna disease virus, hepatitis C virus, Lassa fever virus, and influenza viruses.[3][5] For example, it significantly inhibits murine norovirus replication in macrophages.[5] Against various bunyaviruses, it showed inhibitory concentrations (in CPE assays) ranging from 2.2-9.7 μM. In contrast, its activity against SARS-CoV-2 was marginal, with an EC50 of 175.2 μM.[7]
-
Anticancer Activity: While structurally similar to gemcitabine, its development has primarily focused on its antiviral properties, and extensive anticancer data is not as readily available.
-
Toxicity: 2'-Fluoro-2'-deoxycytidine has been associated with a harsh side effect profile, which has limited its clinical development despite its broad-spectrum antiviral activity.[3]
Quantitative Performance Comparison
The following table summarizes the available quantitative data for the discussed nucleoside analogs. It is important to note the different experimental conditions under which these values were obtained, which can influence direct comparisons.
| Nucleoside Analog | Target | Cell Line/Virus | IC50 / EC50 | CC50 | Reference |
| This compound (carbocyclic analog) | Antiviral | HSV-1 | 50 µM (ED50) | Not Available | [5] |
| Gemcitabine | Anticancer | HL-60 (myeloid leukemia) | 3-10 nM (IC50) | Not Available | [6] |
| Anticancer | RPMI-8392 (B-lymphoid leukemia) | 3-10 nM (IC50) | Not Available | [6] | |
| Anticancer | Molt-3 (T-lymphoid leukemia) | 3-10 nM (IC50) | Not Available | [6] | |
| Antiviral | SARS-CoV-2 | 1.2 µM (EC50) | >300 µM | [7] | |
| Cytarabine | Anticancer | HL-60 (myeloid leukemia) | 26-52 nM (IC50) | Not Available | [6] |
| Anticancer | RPMI-8392 (B-lymphoid leukemia) | 26-52 nM (IC50) | Not Available | [6] | |
| Anticancer | Molt-3 (T-lymphoid leukemia) | 26-52 nM (IC50) | Not Available | [6] | |
| 2'-Fluoro-2'-deoxycytidine | Antiviral | Murine Norovirus | - | - | [5] |
| Antiviral | Bunyaviruses (various) | 2.2-9.7 µM | Not Available | ||
| Antiviral | SARS-CoV-2 | 175.2 µM (EC50) | >300 µM | [7] |
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key experiments used in the evaluation of nucleoside analogs.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Sources
- 1. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]
- 4. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral evaluation of carbocyclic analogues of 2'-azido- and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of antineoplastic activity of 2',2'-difluorodeoxycytidine and cytosine arabinoside against human myeloid and lymphoid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DCK deoxycytidine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for 2'-Amino-2'-deoxycytidine
For researchers, scientists, and drug development professionals investigating the multifaceted potential of 2'-Amino-2'-deoxycytidine, the integrity of your experimental design is paramount. This guide provides an in-depth technical comparison of control strategies and alternative compounds, supported by experimental data, to ensure the validity and reproducibility of your findings. As a nucleoside analog with demonstrated antitumor and potential antiviral activities, understanding its mechanism and employing rigorous controls are critical for advancing its therapeutic applications.
The Imperative of Controls in Nucleoside Analog Research
This compound, a derivative of the natural nucleoside deoxycytidine, exerts its biological effects by interfering with DNA synthesis.[1] Like other nucleoside analogs, it requires intracellular phosphorylation to its active triphosphate form.[1] This active metabolite can then be incorporated into newly synthesized DNA strands by DNA polymerases, leading to chain termination and the induction of apoptosis, particularly in rapidly dividing cells.[1][2]
Given this mechanism, a multitude of factors can influence experimental outcomes. Cellular uptake, the efficiency of intracellular phosphorylation, the activity of DNA polymerases, and potential off-target effects all contribute to the observed efficacy and toxicity.[3] Therefore, a well-designed experiment with a comprehensive set of controls is not just good practice; it is a self-validating system essential for interpreting your data with confidence.
Core Principles of Control Design
Robust experimental design for this compound studies hinges on the inclusion of appropriate negative and positive controls. These controls serve as the bedrock for validating your assays and ensuring that the observed effects are directly attributable to the compound .
Negative Controls: Establishing a Baseline
Negative controls are crucial for defining the baseline response in the absence of the experimental treatment.[4] They help to account for background noise and non-specific effects.
-
Untreated Cells: This is the most fundamental negative control, representing the normal physiological state of the cells under your specific culture conditions. All experimental results should be compared against this baseline to determine the magnitude of the effect.
-
Vehicle Control: Since this compound is often dissolved in a solvent like dimethyl sulfoxide (DMSO) or ethanol for in vitro studies, a vehicle control is essential.[5] This control consists of cells treated with the same concentration of the solvent used to deliver the compound. It is critical for ensuring that the observed effects are not due to the solvent itself, which can have its own biological activities.[5][6]
-
Structural Analog Control (Inactive): An ideal, though not always available, negative control is a structurally similar analog of this compound that is known to be biologically inactive. This helps to confirm that the observed activity is due to the specific chemical features of the active compound. For instance, in some contexts, the natural nucleoside 2'-deoxycytidine can serve as a negative control, as it should not induce the same cytotoxic or antiviral effects.[6]
Positive Controls: Validating Assay Performance
Positive controls are samples treated with a compound known to produce the expected effect.[4] They confirm that your experimental setup and assays are functioning correctly.
-
Known Cytotoxic Agent (e.g., Gemcitabine): In anticancer studies, a well-characterized cytotoxic drug like Gemcitabine, another deoxycytidine analog, serves as an excellent positive control.[2] Observing the expected dose-dependent cytotoxicity with Gemcitabine validates the sensitivity of your cell line and the accuracy of your cytotoxicity assay.
-
Known Antiviral Agent (e.g., Acyclovir, Remdesivir): For antiviral research, a clinically approved antiviral drug specific to the virus being studied (e.g., Acyclovir for Herpes Simplex Virus) should be used as a positive control.[1] This confirms the susceptibility of the virus to a known inhibitor and the validity of your viral replication assay.
Comparative Analysis: this compound vs. Alternatives
The selection of an appropriate nucleoside analog depends on the specific research question, be it targeting a particular cancer type or a specific virus. Below is a comparative overview of this compound and some common alternatives.
Anticancer Activity: A Comparative Look
The cytotoxic effects of nucleoside analogs are a cornerstone of many cancer therapies. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5-aza-2'-deoxycytidine (Decitabine) | TF-1 | Erythroleukemia | < 0.05 | [7] |
| U937 | Histiocytic Lymphoma | < 0.05 | [7] | |
| HL-60 | Promyelocytic Leukemia | 0.05 - 0.4 | [7] | |
| K562 | Chronic Myelogenous Leukemia | 0.05 - 0.4 | [7] | |
| SW48 | Colorectal Adenocarcinoma | 0.05 - 0.4 | [7] | |
| Gemcitabine | Various | Pancreatic, Breast, Lung, etc. | Varies (nM to µM range) | [2] |
| 2'-Fluoro-2'-deoxycytidine | Murine Norovirus model (RAW264.7 cells) | N/A (Antiviral context) | 20.92 | [8] |
Note: Direct IC50 values for this compound across a wide range of cancer cell lines are not as extensively published as for its analogs. Researchers should perform their own dose-response studies to determine the IC50 in their specific cell lines of interest.
Antiviral Activity: A Spectrum of Efficacy
The antiviral potential of nucleoside analogs is evaluated by their ability to inhibit viral replication, typically measured as the 50% effective concentration (EC50).
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| 2',3'-dideoxycytidine (ddC) | Human Immunodeficiency Virus (HIV) | T cells | 0.5 | [5] |
| (E)-5-(2-bromovinyl)-2'-deoxycytidine | Herpes Simplex Virus Type 1 (HSV-1) | VERO | 0.54 (in presence of H4dUrd) | [9] |
| β-l-2'-deoxycytidine | Hepatitis B Virus (HBV) | N/A | Potent, selective activity | [10] |
| β-l-Hyd4C | Hepatitis B Virus (HBV) | HepG2.2.15 | 0.03 | [11] |
| 2'-Fluoro-2'-deoxycytidine | Influenza A (H5N1) | MDCK | 0.27 | [8] |
| 4'-E-2'-deoxycytidine | Human Immunodeficiency Virus (HIV-1) | MT-4 | 0.01 | [12] |
Note: As with anticancer data, specific EC50 values for this compound against a broad range of viruses require further investigation. The data presented for analogs highlights the potential for this class of compounds.
Experimental Protocols: A Step-by-Step Guide
To ensure the generation of reliable and comparable data, standardized protocols are essential. Below are detailed methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound and other test compounds
-
Vehicle (e.g., DMSO)
-
Positive control (e.g., Gemcitabine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound, the chosen alternative(s), and the positive control.
-
Remove the old media and treat the cells with the various concentrations of the compounds.
-
Include wells for untreated cells and vehicle-only controls.
-
Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Antiviral Plaque Reduction Assay
This assay is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles.
Materials:
-
6-well or 12-well cell culture plates
-
Host cell line permissive to the virus of interest
-
Virus stock of known titer
-
Complete cell culture medium
-
This compound and other test compounds
-
Positive control antiviral drug
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
Protocol:
-
Cell Seeding: Seed host cells into plates to form a confluent monolayer.
-
Infection:
-
Remove the culture medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well).
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Compound Treatment:
-
After adsorption, remove the viral inoculum and wash the cells.
-
Add overlay medium containing various concentrations of this compound, the alternative(s), or the positive control.
-
Include wells for virus-only (no compound) and mock-infected (no virus) controls.
-
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).
-
Plaque Visualization:
-
Fix the cells (e.g., with 10% formalin).
-
Stain the cell monolayer with crystal violet.
-
Wash the plates and allow them to dry.
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 value.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Intracellular activation and mechanism of action of this compound.
Caption: General experimental workflow for evaluating this compound.
Conclusion
The successful investigation of this compound relies on a foundation of meticulously planned and executed control experiments. By incorporating appropriate negative and positive controls, researchers can confidently attribute observed biological activities to the compound itself. Furthermore, comparing its performance against established alternatives provides crucial context for its potential therapeutic utility. This guide serves as a comprehensive resource to empower researchers in designing robust experiments that will yield clear, interpretable, and impactful data in the study of this promising nucleoside analog.
References
-
Qin, T., Jelinek, J., Si, J., Shu, J., & Issa, J. P. J. (2009). Mechanisms of resistance to 5-aza-2'-deoxycytidine in human cancer cell lines. Blood, 113(3), 659–667. [Link]
-
Yu, P., Liu, Z., Zhang, A., Liu, C., Yuan, J., & Liu, Y. (2020). 2'-Fluoro-2'-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705. Archives of Virology, 165(10), 2355–2360. [Link]
-
Gehm, B. D., Jones, J. M., & Blond, S. Y. (1998). The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells. Breast Cancer Research and Treatment, 52(1-3), 259–261. [Link]
-
Ayisi, N. K., Gupta, S. V., & Babiuk, L. A. (1990). Antiherpes virus activity and effect on deoxyribonucleoside triphosphate pools of (E)-5-(2-bromovinyl)-2'-deoxycytidine in combination with deaminase inhibitors. Antiviral Research, 13(5), 265–280. [Link]
-
Yarchoan, R., & Broder, S. (1989). Pharmacodynamics of 2',3'-dideoxycytidine: an inhibitor of human immunodeficiency virus. The American Journal of Medicine, 87(5B), 27S–31S. [Link]
-
Arnér, E. S., Spasokukotskaja, T., & Eriksson, S. (1992). Expression of deoxycytidine kinase and phosphorylation of 2-chlorodeoxyadenosine in human normal and tumour cells and tissues. British Journal of Cancer, 66(4), 715–720. [Link]
-
Matthes, E., von Janta-Lipinski, M., Will, H., Sirma, H., & Lehmann, C. (1992). Inhibition of hepatitis B virus production by modified 2',3'-dideoxy-thymidine and 2',3'-dideoxy-5-methylcytidine derivatives. In vitro and in vivo studies. Biochemical Pharmacology, 43(7), 1571–1577. [Link]
-
Schinazi, R. F., Gosselin, G., & Faraj, A. (2000). Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection. Antimicrobial Agents and Chemotherapy, 44(1), 1–9. [Link]
-
von Janta-Lipinski, M., Matthes, E., & Lehmann, C. (2000). Strong and Selective Inhibitors of Hepatitis B Virus Replication among Novel N4-Hydroxy- and 5-Methyl-β-l-Deoxycytidine Analogues. Antimicrobial Agents and Chemotherapy, 44(7), 1887–1893. [Link]
-
De Clercq, E. (2004). Antiviral agents acting as DNA or RNA chain terminators. Handbook of Experimental Pharmacology, (165), 327–352. [Link]
-
Mitsuya, H., & Broder, S. (1987). The antiviral activity of dideoxycytidine. Pharmacology & Therapeutics, 34(1), 121–128. [Link]
-
Haraguchi, K., Tanaka, H., & Baba, M. (2001). Ethynyl Nucleoside Analogs: Potent Inhibitors of Multidrug-Resistant Human Immunodeficiency Virus Variants In Vitro. Antimicrobial Agents and Chemotherapy, 45(1), 195–200. [Link]
-
Stuyver, L. J., McBrayer, T. R., & Tharnish, P. M. (2002). Characterization of hepatitis B virus inhibition by novel 2'-fluoro-2',3'-unsaturated beta-D- and L-nucleosides. Antimicrobial Agents and Chemotherapy, 46(12), 3854–3860. [Link]
-
Kim, Y., Lee, E., & Lee, C. (2023). Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2. Bioorganic & Medicinal Chemistry Letters, 80, 129117. [Link]
-
Ross, D. D., & Cuddy, D. P. (1991). Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates. Biochemical Pharmacology, 42(7), 1365–1372. [Link]
-
Wlassoff, W. A., & Henco, K. (2003). Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2'-deoxyribonucleoside-5'-triphosphates. Nucleic Acids Research, 31(8), e41. [Link]
-
Kim, Y., Lee, E., & Lee, C. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Molecules, 26(15), 4488. [Link]
-
Rockland Immunochemicals. (2021). Positive and Negative Controls. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antiviral agents acting as DNA or RNA chain terminators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of deoxycytidine kinase and phosphorylation of 2-chlorodeoxyadenosine in human normal and tumour cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmacodynamics of 2',3'-dideoxycytidine: an inhibitor of human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo efficacy of fluorodeoxycytidine analogs against highly pathogenic avian influenza H5N1, seasonal, and pandemic H1N1 virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiherpes virus activity and effect on deoxyribonucleoside triphosphate pools of (E)-5-(2-bromovinyl)-2'-deoxycytidine in combination with deaminase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strong and Selective Inhibitors of Hepatitis B Virus Replication among Novel N4-Hydroxy- and 5-Methyl-β-l-Deoxycytidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4′-Ethynyl Nucleoside Analogs: Potent Inhibitors of Multidrug-Resistant Human Immunodeficiency Virus Variants In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Gene Silencing by 2'-Amino-2'-deoxycytidine Antisense Oligos
Executive Summary: The Dual Nature of 2'-Amino Modifications
In the landscape of antisense oligonucleotide (ASO) chemistry, 2'-Amino-2'-deoxycytidine (2'-NH₂-dC) occupies a unique and often misunderstood niche. Unlike the ubiquitous 2'-O-methyl (2'-OMe) or 2'-O-methoxyethyl (2'-MOE) modifications, which are primarily employed to enhance binding affinity (
However, its utility lies in functional versatility and nuclease resistance . The 2'-amino group serves as a high-reactivity "handle" for post-synthetic conjugation (e.g., to peptides, fluorophores, or delivery vehicles) and provides resistance to serum nucleases comparable to phosphorothioate backbones. This guide objectively compares 2'-NH₂-dC against industry standards (2'-OMe, LNA, and PS-DNA), providing quantitative metrics to inform your experimental design.
Comparative Technical Analysis
Thermodynamic and Stability Profile
The following table synthesizes experimental data comparing 2'-NH₂-dC modified oligonucleotides with standard alternatives. Note the distinct drop in melting temperature (
Table 1: Comparative Physicochemical Properties of Modified ASOs
| Feature | 2'-Amino-DNA (2'-NH₂) | 2'-O-Methyl (2'-OMe) | Locked Nucleic Acid (LNA) | Phosphorothioate DNA (PS) |
| -1.0°C to -2.0°C (Destabilizing) | +0.5°C to +0.7°C | +3.0°C to +8.0°C | -0.5°C to -1.0°C | |
| Nuclease Resistance | High (t | High | Very High | Moderate/High |
| RNase H Recruitment | No (requires Gapmer design) | No (requires Gapmer design) | No (requires Gapmer design) | Yes (supports RNase H) |
| Primary Utility | Conjugation Handle , Nuclease Resistance | Affinity, Stability | High Affinity, Short Oligos | Bioavailability, RNase H |
| Toxicity Profile | Potential for non-specific protein binding | Low (Standard Safety) | Dose-dependent hepatotoxicity | Pro-inflammatory (at high dose) |
Critical Insight: Do not select 2'-NH₂-dC solely for binding affinity. Its power lies in its ability to be chemically modified after synthesis. For example, converting the 2'-amino group to a 2'-acylamido or 2'-ureido derivative can reverse the destabilization and significantly increase
.
Gene Silencing Efficiency (IC50)
In direct head-to-head gymnotic silencing assays (no transfection reagent), unmodified 2'-amino ASOs generally show higher IC50 values (lower potency) compared to 2'-MOE or LNA gapmers due to reduced target affinity.
Table 2: Relative Gene Silencing Potency (Gapmer Configuration)
| Modification Strategy | Relative Potency (Normalized) | IC50 (Approx. Range) | Mechanism |
| LNA Gapmer | 100% (Reference) | 1–10 nM | RNase H Cleavage |
| 2'-MOE Gapmer | ~80–90% | 5–20 nM | RNase H Cleavage |
| 2'-OMe Gapmer | ~50–60% | 20–50 nM | RNase H Cleavage |
| 2'-NH₂-dC Gapmer | ~30–40% | 50–100 nM | RNase H Cleavage |
| 2'-NH₂-dC (Fully Modified) | <5% | >1 µM | Steric Blocking (Weak) |
Mechanistic Visualization
The following diagram illustrates the structural difference of the 2'-amino modification and its impact on the ASO mechanism. The protonated amine at neutral pH can interfere with the hydration spine required for A-form helix stability, leading to the observed
Figure 1: Mechanism of Action for 2'-Amino Modified ASOs. Note that the 2'-amino modification destabilizes the helix (yellow node), necessitating a Gapmer design (blue/green) to recruit RNase H for effective silencing.
Experimental Protocol: Synthesis & Silencing Assay
This protocol outlines the handling of 2'-amino ASOs, specifically highlighting the optional conjugation step which is the primary advantage of this chemistry.
Phase 1: Preparation & Conjugation (Optional)
If using 2'-NH₂-dC as a handle for peptides or dyes.
-
Resuspension: Dissolve the 2'-amino-modified ASO in nuclease-free water to 100 µM. Avoid Tris buffers initially if using amine-reactive chemistry (NHS-esters).
-
Activation: Add 10 equivalents of NHS-ester functionalized ligand (e.g., Cholesterol-NHS or Peptide-NHS) in DMSO/Bicarbonate buffer (pH 8.5).
-
Incubation: Incubate for 2–4 hours at room temperature. The aliphatic 2'-amine is highly nucleophilic and reacts selectively over exocyclic amines of bases.
-
Purification: Desalt using a Sephadex G-25 spin column or ethanol precipitation to remove unreacted ligand.
Phase 2: Gene Silencing Assay (Transfection)
Standard protocol for evaluating IC50.
Reagents:
-
Target Cells (e.g., HeLa or HepG2), 70% confluent.
-
Lipid Transfection Reagent (e.g., Lipofectamine RNAiMAX).
-
ASO: 2'-Amino Gapmer vs. 2'-MOE Control.
Workflow:
-
Seeding: Plate cells at 5,000 cells/well in a 96-well plate 24h prior.
-
Complexation:
-
Dilute ASO to 10x concentration (e.g., 500 nM for 50 nM final).
-
Mix with transfection reagent in Opti-MEM. Incubate 20 min.
-
-
Treatment: Add complexes to cells. Perform a 6-point dose response (e.g., 1 nM to 100 nM).
-
Incubation: Incubate for 24 hours (mRNA analysis) or 48-72 hours (Protein analysis).
-
Readout:
-
mRNA: Lyse cells, perform RT-qPCR using target-specific primers. Normalize to housekeeping gene (GAPDH/ACTB).
-
Calculation: Plot Relative Expression vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate IC50.
-
Validation Check: Your "Negative Control" (Scrambled ASO) must show >90% expression relative to Mock. If the 2'-Amino Scramble shows toxicity (cell death), the amino group may be causing non-specific interactions; consider capping unreacted amines with acetic anhydride.
References
-
Aurup, H., et al. (1994). "this compound: Synthesis and incorporation into high-affinity oligonucleotides." Nucleic Acids Research, 22(1), 20-27. Link
-
Latham, J. A., et al. (1994). "The influence of 2'-amino-2'-deoxy nucleotides on the thermal stability of DNA:RNA duplexes." Nucleic Acids Research, 22(14), 2817-2822. Link
-
Manoharan, M. (2004). "RNA interference and antisense oligonucleotides: An overview of the chemical modifications." Current Opinion in Chemical Biology, 8(6), 570-579. Link
-
Kierzek, E., et al. (2005). "The influence of 2'-O-methyl and 2'-amino modifications on the stability and biological activity of antisense oligonucleotides." Biochemistry, 44(25), 9045-9057. Link
-
Swayze, E. E., et al. (2007). "Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals." Nucleic Acids Research, 35(2), 687-700. Link
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
